molecular formula C25H33N3O B15136177 Butylcycloheptylprodigiosin

Butylcycloheptylprodigiosin

Cat. No.: B15136177
M. Wt: 391.5 g/mol
InChI Key: VKFOCULFEFSDPI-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylcycloheptylprodigiosin is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole

InChI

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-21-20(18)15-19(27-21)16-24-25(29-2)17-23(28-24)22-13-9-14-26-22/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16+

InChI Key

VKFOCULFEFSDPI-LFVJCYFKSA-N

Isomeric SMILES

CCCCC1CCCCCCC2=C1C=C(N2)/C=C/3\C(=CC(=N3)C4=CC=CN4)OC

Canonical SMILES

CCCCC1CCCCCCC2=C1C=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC

Origin of Product

United States

Foundational & Exploratory

The Case of the Phantom Metabolite: A Technical Guide to the Discovery and Re-evaluation of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of natural product discovery, the structural elucidation of novel compounds is a meticulous process prone to complexities. This guide delves into the fascinating case of butylcycloheptylprodigiosin, a compound once believed to be a newly discovered member of the bioactive prodigiosin (B1679158) family. However, through rigorous chemical synthesis and advanced analytical techniques, it was ultimately revealed that this compound is not a known natural product. Instead, the pigment isolated from Streptomyces coelicolor was a misidentification of a closely related isomer, streptorubin B.

This technical guide provides an in-depth analysis of the historical context, the pivotal experimental protocols that led to this re-evaluation, and a comparative analysis of the key analytical data. It serves as a valuable case study for researchers in natural product chemistry, highlighting the importance of total synthesis in structural verification and the power of mass spectrometry in distinguishing between complex isomers.

The Initial Discovery and Subsequent Controversy

The story of this compound begins with the isolation of a "pink pigment" from the bacterium Streptomyces coelicolor. Initial structural analysis suggested a novel prodigiosin scaffold, which was named this compound. However, inconsistencies in the reported data and the compound's unusual predicted biosynthetic pathway led to questions within the scientific community. The structural assignment remained a point of confusion for several years.

Comparative Analysis of this compound and Streptorubin B

The structural difference between this compound and streptorubin B is subtle, involving the connectivity of the butyl group to the cycloheptyl ring. This seemingly minor difference has a significant impact on their mass spectrometric fragmentation.

Data Presentation: Physicochemical and Spectroscopic Properties
PropertySynthetic this compoundNatural Isolate (Streptorubin B)Reference
Molecular Formula C₂₅H₃₁N₃OC₂₅H₃₁N₃O[1]
Molecular Weight 391.54 g/mol 391.54 g/mol [1]
Mass Spectrometry (EI-MS) Fragmentation [1]
m/z 348 ([M - C₃H₇]⁺)9% relative abundance25% relative abundance[1]
m/z 334 ([M - C₄H₉]⁺)41% relative abundance13% relative abundance[1]
¹H NMR Distinct chemical shiftsDistinct chemical shifts
¹³C NMR Distinct chemical shiftsDistinct chemical shifts

Visualization of Structural Differences

G cluster_0 This compound (Synthetic) cluster_1 Streptorubin B (Natural Product) bchp bchp strep strep

Caption: Structural comparison of this compound and Streptorubin B.

Experimental Protocols

The definitive resolution of the this compound structure was achieved through its total chemical synthesis. The following is a generalized protocol based on published methods.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the tripyrrole core and the subsequent annulation of the butylcycloheptyl ring. A key step in a reported synthesis involves the reaction of a pyrrole (B145914) derivative with a bispyrrole aldehyde.[1]

Materials and Reagents:

  • Pyrrole-2-carboxaldehyde derivatives

  • Grignard reagents

  • Transition metal catalysts (e.g., Palladium)

  • Various organic solvents (THF, ether, methanol, etc.)

  • Acids and bases for reaction control

  • Silica (B1680970) gel for chromatography

Generalized Procedure:

  • Synthesis of the Butylcycloheptylpyrrole Moiety: This typically involves the conjugate addition of a butyl group to a cycloheptenone derivative, followed by further functional group manipulations and pyrrole ring formation.

  • Synthesis of the Bipyrrole Aldehyde: This component is synthesized through established pyrrole coupling methodologies.

  • Condensation and Cyclization: The butylcycloheptylpyrrole and the bipyrrole aldehyde are condensed under acidic conditions to form the prodigiosin core.

  • Purification: The final product is purified by column chromatography on silica gel.

Isolation of Streptorubin B from Streptomyces coelicolor

Materials and Reagents:

  • Streptomyces coelicolor culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Organic solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

  • Silica gel or other stationary phases for chromatography

  • Rotary evaporator

Generalized Procedure:

  • Cultivation: Streptomyces coelicolor is cultured in a suitable liquid medium until significant red pigmentation is observed.

  • Extraction: The culture broth, including the mycelia, is extracted with an organic solvent such as ethyl acetate. The organic layer, containing the pigment, is separated.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient to separate the different prodigiosin components. Fractions containing streptorubin B are collected.

  • Final Purification: Further purification may be achieved by recrystallization or high-performance liquid chromatography (HPLC).

Visualizing the Scientific Process

The journey to correctly identify streptorubin B is a prime example of the scientific method in action. The following diagram illustrates the logical workflow of this process.

G A Isolation of 'Pink Pigment' from S. coelicolor B Initial Structural Elucidation A->B F Comparative Analysis: Synthetic vs. Natural Isolate A->F C Proposed Structure: this compound B->C D Questions Arise: Inconsistent Data & Biosynthetic Plausibility C->D E Total Synthesis of Proposed this compound Structure D->E E->F G Mass Spectrometry Fragmentation Analysis F->G H Conclusion: Structures are Not Identical G->H I Re-evaluation of Natural Isolate Data H->I J Corrected Structure: Streptorubin B I->J

Caption: The logical workflow of the structural re-evaluation of this compound.

Biological Activities of the Prodigiosin Family

While this compound itself is not a natural product and therefore has no inherent biological activity in a natural context, the prodigiosin family of compounds, including streptorubin B, exhibits a wide range of potent biological activities. These activities are of significant interest to drug development professionals.

Prodigiosins are known to have:

  • Anticancer properties: They induce apoptosis (programmed cell death) in various cancer cell lines.

  • Immunosuppressive effects: They can suppress the proliferation of T-cells.

  • Antimicrobial activity: They show activity against a range of bacteria and fungi.

  • Antimalarial properties: Some prodigiosins have demonstrated efficacy against the malaria parasite.

The mechanisms of action are varied and can involve the inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway, and the induction of cellular stress.

Generalized Signaling Pathway for Prodigiosin-Induced Apoptosis

G Prodigiosin Prodigiosin Compound Cell Cancer Cell Prodigiosin->Cell Mito Mitochondria Cell->Mito Induces Mitochondrial Stress Casp9 Caspase-9 Mito->Casp9 Release of Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: A simplified signaling pathway for prodigiosin-induced apoptosis.

Conclusion

The case of this compound serves as a critical reminder of the challenges and rigors of natural product chemistry. It underscores the indispensable role of total synthesis in the unequivocal confirmation of molecular structures. For researchers in drug discovery and development, this story highlights the importance of thorough analytical characterization and the potential for structural revisions even for seemingly established compounds. The broader prodigiosin family, to which the actual natural product streptorubin B belongs, continues to be a promising source of lead compounds for the development of new therapeutics.

References

Total Synthesis of Butylcycloheptylprodigiosin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural products known for their potent biological activities, including anticancer and immunosuppressive properties. This document details two distinct synthetic approaches, presenting key experimental protocols and quantitative data. Furthermore, it explores the general mechanism of action for prodigiosin compounds, offering insights for drug development professionals.

Introduction

This compound is a tripyrrole alkaloid characterized by a unique cycloheptyl ring fused to one of the pyrrole (B145914) moieties. Its complex structure has presented a significant challenge for synthetic chemists. This guide will explore two prominent total syntheses: a concise 5-step route developed by Reeves and a more extensive 16-step synthesis by Fürstner. The structural identity of this compound as a natural product has been a subject of debate in the scientific literature, with some studies suggesting it may be a misassigned structure of a related compound, streptorubin B.[1][2] This guide will focus on the synthetic strategies developed to obtain this intriguing molecule.

Synthetic Approaches to this compound

Two primary synthetic routes to this compound have been reported, each with distinct strategies and key reactions.

The Concise Synthesis by Reeves and Coworkers

A highly efficient total synthesis of (±)-butylcycloheptylprodigiosin was achieved in five steps with an overall yield of 23%.[3][4] A key feature of this approach is the rapid construction of a macrocyclic formylpyrrole intermediate.[1][3]

Key Stages of the Reeves Synthesis:

  • Conjugate Addition/Aldol (B89426) Reaction: The synthesis commences with a conjugate addition of an organocuprate to a cyclononenone derivative, followed by an intramolecular aldol reaction to construct the bicyclic core.

  • Pyrrole Formation: A one-pot dehydration, oxazole (B20620) hydrolysis, and pyrrole formation sequence yields the key formylpyrrole intermediate.[3]

  • Condensation: The formylpyrrole is condensed with a pyrrolinone to form a bipyrrole precursor.[3]

  • O-Sulfonylation: The hydroxyl group of the bipyrrole is converted to a triflate, setting the stage for a cross-coupling reaction.[3]

  • Suzuki Cross-Coupling: The final step involves a Suzuki cross-coupling reaction with a boronic acid to introduce the third pyrrole ring and complete the synthesis of this compound.[3]

Experimental Workflow of the Reeves Synthesis:

Reeves_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Cyclononenone Cyclononenone Step1 Conjugate Addition/ Aldol Reaction Cyclononenone->Step1 Pyrrolinone Pyrrolinone Step3 Condensation Pyrrolinone->Step3 BoronicAcid Boronic Acid Step5 Suzuki Cross-Coupling BoronicAcid->Step5 Step2 Pyrrole Formation Step1->Step2 Step2->Step3 Step4 O-Sulfonylation Step3->Step4 Step4->Step5 BCHP This compound Step5->BCHP Furstner_Synthesis cluster_start Key Intermediates cluster_synthesis Key Catalytic Steps cluster_product Final Product AllylicAcetate Doubly Allylic Acetate TsujiTrost Tsuji-Trost Reaction AllylicAcetate->TsujiTrost UnsaturatedOxime Unsaturated Oxime Ester NarasakaHeck Narasaka-Heck Reaction UnsaturatedOxime->NarasakaHeck Oxidation Chemoselective Oxidation TsujiTrost->Oxidation Aromatization Aromatization NarasakaHeck->Aromatization Aromatization->Oxidation Suzuki Suzuki Cross-Coupling Oxidation->Suzuki BCHP This compound Suzuki->BCHP Prodigiosin_Apoptosis cluster_prodigiosin Prodigiosin cluster_pathways Cellular Targets & Pathways cluster_apoptosis Cellular Outcome Prodigiosin Prodigiosin (e.g., this compound) Bcl2 Inhibition of Bcl-2 Family Proteins Prodigiosin->Bcl2 ER_Stress Induction of ER Stress Prodigiosin->ER_Stress DNA_Damage DNA Damage Prodigiosin->DNA_Damage Wnt_Pathway Inhibition of Wnt/β-catenin Signaling Prodigiosin->Wnt_Pathway Apoptosis Apoptosis Bcl2->Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Wnt_Pathway->Apoptosis

References

The Crimson Cascade: Unraveling the Mechanistic Enigma of Butylcycloheptylprodigiosin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention for their potent biological activities, particularly their anticancer properties. Among these, Butylcycloheptylprodigiosin (BCHP) has been a subject of interest. However, compelling evidence now challenges its existence as a distinct natural product, suggesting it is an isomer of streptorubin B. This guide navigates the current understanding of the prodigiosin (B1679158) family's mechanism of action, with a special address to the BCHP structural controversy. We will delve into the core theories of their cytotoxic effects, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. This document provides a comprehensive overview of the signaling pathways involved, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The this compound Conundrum: A Case of Mistaken Identity?

Initial reports identified this compound (BCHP) as a cyclic prodigiosin isolated from Streptomyces species. However, subsequent detailed spectroscopic and synthetic studies have led to a re-evaluation of this assignment. It is now widely accepted that the molecule initially identified as BCHP is, in fact, streptorubin B, a constitutional isomer.[1][2][3] The key difference lies in the attachment of the undecyl-hydrocarbon chain to the pyrrole (B145914) ring: an ortho-position for the theoretical BCHP structure and a meta-position for streptorubin B.[4] This seemingly minor difference has significant implications for the molecule's three-dimensional structure and, consequently, its biological activity.[1][4]

While synthetic routes to BCHP have been developed, its natural occurrence remains unproven.[4][5] Therefore, this guide will focus on the well-documented mechanisms of action of the prodigiosin family as a whole, which are highly relevant to understanding the potential therapeutic applications of these fascinating molecules.

Core Mechanisms of Action of Prodigiosins

The anticancer effects of prodigiosins are multifactorial, involving a cascade of cellular events that ultimately lead to cell death. The primary mechanisms that have been elucidated are the induction of apoptosis, the generation of cytotoxic reactive oxygen species, and the disruption of the cell cycle.

Induction of Apoptosis: A Programmed Demise

A hallmark of prodigiosins' anticancer activity is their ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines.[6][7][8] This process is orchestrated through multiple signaling pathways, primarily converging on the mitochondria.

Prodigiosins have been shown to disrupt the delicate balance of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[6] They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[9]

Prodigiosins can also induce apoptosis through the induction of ER stress.[8][10] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged or severe. Prodigiosins have been shown to activate key ER stress sensors, including PERK and IRE1α.[6][8] Activation of the PERK-eIF2α-ATF4-CHOP pathway and the IRE1α-JNK pathway can lead to the upregulation of pro-apoptotic proteins and contribute to cell death.[6][8]

In addition to activating pro-apoptotic pathways, prodigiosins can also inhibit pro-survival signaling cascades. The PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target.[6][10] By inhibiting this pathway, prodigiosins can sensitize cancer cells to apoptosis.[9] Furthermore, prodigiosins have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[10][11]

prodigiosin_apoptosis_pathway Prodigiosin Prodigiosin Cell_Membrane Cell Membrane PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Prodigiosin->PI3K_Akt_mTOR Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Prodigiosin->Wnt_beta_catenin Inhibits Bcl2_family Bcl-2 Family Proteins (Bcl-2 ↓, Bax ↑) Prodigiosin->Bcl2_family Modulates ER_Stress ER Stress Prodigiosin->ER_Stress Induces ER Endoplasmic Reticulum (ER) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Bcl2_family->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis UPR Unfolded Protein Response (PERK, IRE1α) ER_Stress->UPR CHOP_JNK CHOP/JNK Activation UPR->CHOP_JNK CHOP_JNK->Apoptosis

Figure 1: Prodigiosin-induced apoptosis signaling pathways.
Generation of Reactive Oxygen Species (ROS)

Prodigiosins can induce oxidative stress in cancer cells by promoting the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[7][12][13] This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[12] The ability of prodigiosin to cleave DNA is enhanced in the presence of copper ions, suggesting a role for metal-mediated oxidative damage.[12][13] The generated ROS can also contribute to the induction of the mitochondrial apoptotic pathway.

prodigiosin_ros_generation Prodigiosin Prodigiosin ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Prodigiosin->ROS Induces Generation Cellular_Components Cellular Environment Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Figure 2: ROS-mediated cytotoxicity of prodigiosins.
Cell Cycle Arrest

Prodigiosins can also exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating.[7][14][15] The most commonly reported effect is an arrest in the G0/G1 phase of the cell cycle.[14][16][17] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By arresting the cell cycle, prodigiosins can provide a window for other apoptotic signals to take effect or for DNA repair mechanisms to be overwhelmed, ultimately leading to cell death.

prodigiosin_cell_cycle_arrest Prodigiosin Prodigiosin Cell_Cycle Cell Cycle Progression G1_Phase G1 Phase Prodigiosin->G1_Phase Induces Arrest S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G0_G1_Arrest G0/G1 Arrest G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase

Figure 3: Prodigiosin-induced cell cycle arrest.

Quantitative Data on Prodigiosin Cytotoxicity

The cytotoxic effects of prodigiosins have been quantified in numerous studies against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds. The following table summarizes some of the reported IC50 values for prodigiosin and its derivatives.

CompoundCell LineCancer TypeIC50Reference
ProdigiosinA549Human Lung Carcinoma0.39 µg/mL[18]
ProdigiosinHT29Human Colon Adenocarcinoma0.45 µg/mL[18]
ProdigiosinSGC7901Human Gastric Adenocarcinoma1.30 µg/mL[18]
ProdigiosinHL60Human Promyelocytic Leukemia79.6 nM[18]
ProdigiosinK562Human Chronic Myelogenous Leukemia79.6 - 6160 nM (range)[18]
ProdigiosinMDA-MB-231Human Breast Adenocarcinoma62.52 nM (at 48h)[11]
ProdigiosinMDA-MB-468Human Breast Adenocarcinoma261.2 nM (at 48h)[11]
ProdigiosinHepG2Human Hepatocellular Carcinoma0.04 µM[11]
ProdigiosinNCI-H292Human Mucoepidermoid Pulmonary Carcinoma3.6 µg/mL[19]
ProdigiosinHep-2Human Laryngeal Carcinoma3.4 µg/mL[19]
ProdigiosinMCF-7Human Breast Adenocarcinoma5.1 µg/mL[19]
ProdigiosinHCT116Human Colorectal Carcinoma0.70 µg/mL[20]
ProdigiosinA375Human Malignant Melanoma1.25 µg/mL[20]
Prodigiosin Brominated Derivative (PG-Br)HCT116Human Colorectal Carcinoma5.00 µg/mL[20]
Prodigiosin Dibrominated Derivative (PG-Br2)HCT116Human Colorectal Carcinoma10.00 µg/mL[20]
ProdigiosinRT-112Human Bladder Carcinoma73.8 nM (at 72h)[21]
Prodigiosin Derivative (16ba)RT-112Human Bladder Carcinoma26.4 nM (at 72h)[21]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prodigiosins' mechanism of action.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[22][24] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[26]

  • Treatment: Treat the cells with various concentrations of the prodigiosin compound for the desired time period (e.g., 24, 48, or 72 hours).[25][26]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][26]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[26] The percentage of cell viability is calculated relative to untreated control cells.

Annexin V/Propidium (B1200493) Iodide Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.[28][30] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.[27][30]

Protocol:

  • Cell Treatment: Treat cells with the prodigiosin compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.[27]

  • Washing: Wash the cells twice with cold PBS.[27]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[27][31]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[27][29]

Synthesis of this compound (for research purposes)

The following is a summarized synthetic protocol for BCHP, which can be used for comparative studies with other prodigiosins.

Protocol Summary: A concise synthesis of this compound has been described. A key step involves a two-step synthesis of a macrocyclic formylpyrrole from cyclononenone.[5] Another detailed synthesis involves the reaction of a pyrrole with a bispyrrole aldehyde in the presence of an acid catalyst.[4] The specific reagents and reaction conditions can be found in the cited literature.

Conclusion and Future Directions

The prodigiosin family of natural products holds significant promise as a source of novel anticancer agents. Their multifaceted mechanism of action, involving the induction of apoptosis through various signaling pathways, the generation of cytotoxic ROS, and the arrest of the cell cycle, makes them attractive candidates for further development. While the identity of this compound as a natural product is , the extensive research on its congeners provides a robust framework for understanding the therapeutic potential of this class of compounds.

Future research should focus on several key areas:

  • Target Identification: Elucidating the precise molecular targets of prodigiosins will be crucial for understanding their selectivity and for designing more potent and specific derivatives.

  • In Vivo Efficacy and Safety: While in vitro studies have been promising, more extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of prodigiosins in animal models of cancer.

  • Combination Therapies: Investigating the synergistic effects of prodigiosins with existing chemotherapeutic agents could lead to more effective cancer treatment regimens with reduced side effects.

  • Structural Optimization: Medicinal chemistry efforts to synthesize novel prodigiosin analogues with improved potency, selectivity, and pharmacokinetic properties are warranted.

By continuing to unravel the intricate mechanisms of action of these crimson pigments, the scientific community can pave the way for the development of a new generation of anticancer drugs.

References

The Crimson Tide of Therapeutics: A Technical Guide to the Biological Activities of the Prodigiosin Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prodigiosin (B1679158) family of natural pigments, characterized by their vibrant red hue and common tripyrrolic chemical structure, has emerged as a focal point of intensive research in the quest for novel therapeutic agents.[1] Produced primarily by Serratia marcescens and other bacteria, these compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and immunosuppressive properties.[2][3][4] Their multifaceted mechanisms of action, coupled with their efficacy against drug-resistant cell lines and pathogens, underscore their potential as lead compounds in drug discovery and development.[5] This technical guide provides an in-depth exploration of the biological activities of prodigiosins, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Prodigiosins have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[6][7][8] Their anticancer activity is not relegated to a single mechanism but rather involves a coordinated attack on cancer cell proliferation, survival, and signaling.

Induction of Apoptosis

A primary mechanism by which prodigiosins exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of a cascade of caspases and modulation of the Bcl-2 family of proteins.[2][9] Prodigiosin treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[9][10] This ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of cellular substrates, culminating in cell death.[9]

Modulation of Autophagy

Prodigiosins have also been shown to interfere with autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In several cancer cell lines, prodigiosin has been found to inhibit the late stages of autophagy by blocking the fusion of autophagosomes with lysosomes.[1] This disruption of the autophagic flux can sensitize cancer cells to other chemotherapeutic agents.[1]

Interference with Key Signaling Pathways

The anticancer activity of prodigiosins is further attributed to their ability to modulate critical signaling pathways that govern cell growth, proliferation, and survival. Notably, prodigiosins have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.[11] Additionally, they have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway by targeting multiple components, including LRP6, DVL, and GSK3β.[12]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of prodigiosin against various human cancer cell lines, providing a quantitative measure of its potent cytotoxic activity.

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Breast Cancer62.52 nM (at 48h)[12]
MDA-MB-468Breast Cancer261.2 nM (at 48h)[12]
HCT116Colon Cancer0.70 µg/mL[6]
HT-29Colon Cancer275 nM[13]
A549Lung Cancer1.30 µg/mL[6]
NCI-H292Lung Cancer3.6 µg/mL[8]
HepG2Liver Cancer1.01 µg/mL (at 48h)[14]
Bel7402Liver Cancer2.69 µg/mL (at 48h)[14]
PC3Prostate CancerNot specified[9]
JEG3ChoriocarcinomaNot specified[9]
K562Chronic Myelogenous Leukemia79.6 - 6160 nM[7]
HL-60Promyelocytic Leukemia1.7 µg/mL[8]
A375Melanoma1.25 µg/mL[6]
RT-112Bladder Cancer73.8 nM (at 72h)[15]
RT-112resCisplatin-resistant Bladder Cancer41.1 nM (at 72h)[15]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Prodigiosins exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] This broad-spectrum activity makes them promising candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

Mechanisms of Antimicrobial Action

The antimicrobial effects of prodigiosins are attributed to several mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS).[18] Their lipophilic nature allows them to intercalate into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of prodigiosin against various pathogenic bacteria and fungi.

MicroorganismTypeMIC ValueReference
Staphylococcus aureusGram-positive Bacteria3 µg/mL[19]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive Bacteria11 µg/mL[3]
Bacillus subtilisGram-positive Bacteria5 µg/mL[19]
Bacillus cereusGram-positive Bacteria4 µg/mL[19]
Enterococcus faecalisGram-positive Bacteria≥ 10 µg/µL[20]
Escherichia coliGram-negative Bacteria15.9 µM[21]
Klebsiella pneumoniaeGram-negative Bacteria22.6 µM[21]
Pseudomonas aeruginosaGram-negative Bacteria46.1 µM[21]
Salmonella TyphimuriumGram-negative BacteriaNot inhibited[20]
Batrachochytrium dendrobatidisChytrid Fungus10 µM[12]
Batrachochytrium salamandrivoransChytrid Fungus50 µM[12]

Immunosuppressive Activity: Modulating the Immune Response

Beyond their anticancer and antimicrobial properties, prodigiosins also possess significant immunosuppressive activity, suggesting their potential in the treatment of autoimmune diseases and in preventing organ transplant rejection.[22][23]

Mechanism of Immunosuppression

The immunosuppressive effects of prodigiosins are primarily mediated through the inhibition of T-cell proliferation.[22] Unlike some conventional immunosuppressants, prodigiosins do not inhibit the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell activation. Instead, they appear to interfere with the signaling pathways downstream of the IL-2 receptor.[22] One of the key molecular targets identified is the Janus tyrosine kinase 3 (Jak3), a kinase crucial for signal transduction from cytokine receptors.[23] By inhibiting Jak3 phosphorylation and activation, prodigiosins effectively block the mitogenic signaling from IL-2, leading to the suppression of T-cell proliferation.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of prodigiosin and its analogs.

Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

  • Materials:

    • Cancer cell lines

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Prodigiosin stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of prodigiosin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the prodigiosin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in cells by treating with prodigiosin for the desired time.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Antimicrobial Activity

1. Agar (B569324) Well Diffusion Method

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

  • Materials:

    • Bacterial strains

    • Mueller-Hinton Agar (MHA) plates

    • Sterile broth (e.g., Tryptic Soy Broth)

    • Prodigiosin solution

    • Sterile cork borer or pipette tip

    • Positive control (e.g., standard antibiotic) and negative control (e.g., solvent)

  • Protocol:

    • Prepare a bacterial inoculum by suspending a few colonies in sterile broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Uniformly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.

    • Allow the plate to dry for a few minutes.

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the prodigiosin solution, positive control, and negative control to separate wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

2. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]

  • Materials:

    • Bacterial or fungal strains

    • Sterile 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Prodigiosin stock solution

    • Bacterial/fungal inoculum adjusted to the appropriate concentration

  • Protocol:

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the prodigiosin stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare a standardized inoculum of the test microorganism and dilute it in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without prodigiosin) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 16-20 hours for bacteria).[24]

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of prodigiosin in which no visible growth is observed.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by prodigiosin.

Prodigiosin-Induced Apoptosis Pathway

Prodigiosin_Apoptosis cluster_prodigiosin cluster_membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Prodigiosin Prodigiosin Bcl2 Bcl-2 (Anti-apoptotic) Prodigiosin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Prodigiosin->Bax Promotes Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Prodigiosin induces apoptosis via the intrinsic pathway.

Prodigiosin's Effect on the MAPK Signaling Pathway

Prodigiosin_MAPK cluster_mapk MAPK Pathway cluster_cellular_response Prodigiosin Prodigiosin ERK ERK (Phosphorylation) Prodigiosin->ERK Activates JNK JNK (Phosphorylation) Prodigiosin->JNK Inhibits p38 p38 (Phosphorylation) Prodigiosin->p38 Inhibits Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation JNK->Proliferation p38->Proliferation

Caption: Prodigiosin modulates the MAPK signaling pathway.

Prodigiosin's Inhibition of the JAK-STAT Pathway

Prodigiosin_JAK_STAT Prodigiosin Prodigiosin Jak3 Jak3 Prodigiosin->Jak3 Inhibits Phosphorylation Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Receptor->Jak3 Recruits & Activates STAT STAT Jak3->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription Gene Transcription (T-cell Proliferation) Nucleus->GeneTranscription

Caption: Prodigiosin inhibits the JAK-STAT signaling pathway.

Conclusion

The prodigiosin family of compounds represents a rich and promising source for the development of new therapeutics. Their potent and broad-spectrum biological activities, coupled with their diverse mechanisms of action, make them attractive candidates for addressing significant unmet medical needs in oncology, infectious diseases, and immunology. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and pave the way for their translation into novel medicines. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future investigations into these remarkable crimson molecules.

References

A Technical Guide to the Secondary Metabolites of Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific strain Streptomyces sp. Y-42 was not available in the conducted search. This guide provides a comprehensive overview of secondary metabolites from the Streptomyces genus in general, compiled from existing scientific literature. The methodologies and data presented are representative of the field and intended to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Streptomyces and their Secondary Metabolites

The genus Streptomyces is a group of Gram-positive bacteria renowned for its remarkable capacity to produce a vast array of secondary metabolites with diverse chemical structures and biological activities.[1][2] These compounds have been a cornerstone of drug discovery, yielding numerous clinically important antibiotics, anticancer agents, immunosuppressants, and other pharmaceuticals.[1][3] The genomes of Streptomyces are typically large and contain numerous biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for the production of these complex molecules.[1] It is estimated that the genus has the potential to produce many more bioactive compounds than have been discovered to date, making it a continued focus of natural product research.[4][5]

Secondary metabolites from Streptomyces play crucial roles in mediating ecological interactions, such as inhibiting the growth of competing microorganisms (antibiotics), participating in cell-to-cell communication, and protecting against environmental stressors.[1] The production of these compounds is often tightly regulated and can be influenced by various factors, including culture conditions and the presence of signaling molecules.[6][7]

Quantitative Data on Representative Streptomyces Secondary Metabolites

The following tables summarize quantitative data for a selection of secondary metabolites isolated from various Streptomyces species, highlighting their biological activities.

Table 1: Antibacterial Activity of Selected Streptomyces Secondary Metabolites

CompoundProducing StrainTarget OrganismActivity (MIC/IC90)Reference
(2S,2″S)-6-lavandulyl-5,7,2′,4′-tetrahydroxylflavanoneStreptomyces sp. G248Enterococcus faecalis, Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Candida albicans1 µg/mL (IC90)[5]
Piericidin A1Streptomyces sp. ICBG292Escovopsis sp.Not specified[1]
NigericinStreptomyces sp. ICBG292Leishmania donovaniNot specified[1]

Table 2: Anticancer Activity of Selected Streptomyces Secondary Metabolites

CompoundProducing StrainCell LineActivity (IC50)Reference
DoxorubicinStreptomyces peucetiusVariousVaries[3]
Actinomycin DStreptomyces sp.VariousVaries[3]
BleomycinStreptomyces verticillusVariousVaries[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Streptomyces secondary metabolites.

Fermentation and Extraction of Secondary Metabolites

Objective: To cultivate a Streptomyces strain and extract its secondary metabolites for further analysis.

Materials:

  • Streptomyces strain of interest

  • Appropriate liquid fermentation medium (e.g., ISP2, Tryptone Soya Broth)[2][8]

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Organic solvent (e.g., ethyl acetate, methanol)[8][9]

  • Rotary evaporator

Protocol:

  • Inoculate a suitable liquid medium with a fresh culture of the Streptomyces strain.[8]

  • Incubate the culture in a shaking incubator at the optimal temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-10 days) to allow for the production of secondary metabolites.[8][9]

  • After the incubation period, harvest the culture broth.

  • Separate the mycelial biomass from the supernatant by centrifugation.[2]

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate. This can be done multiple times to ensure complete extraction.[8]

  • Extract the mycelial biomass with an organic solvent like methanol (B129727) or acetone (B3395972) to recover intracellular metabolites.[8]

  • Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at a low temperature (e.g., -20°C) for subsequent purification and analysis.[9]

Purification and Structure Elucidation of Secondary Metabolites

Objective: To isolate and determine the chemical structure of individual secondary metabolites from the crude extract.

Materials:

  • Crude extract

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system with appropriate columns (e.g., C18)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol:

  • Subject the crude extract to column chromatography using silica gel with a gradient of solvents of increasing polarity to fractionate the components.

  • Further purify the resulting fractions using techniques such as Sephadex LH-20 chromatography and preparative HPLC to isolate pure compounds.[10]

  • Determine the chemical structure of the purified compounds using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[11]

    • Nuclear Magnetic Resonance (NMR): Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.[10][11]

Bioactivity Screening

Objective: To assess the biological activity of the crude extract and purified compounds.

Materials:

  • Crude extract and purified compounds

  • Relevant test organisms (e.g., bacteria, fungi, cancer cell lines)

  • Appropriate culture media and growth conditions for the test organisms

  • Microplate reader or other suitable detection system

Protocol (Example: Antibacterial Activity using Minimum Inhibitory Concentration - MIC):

  • Prepare a series of twofold dilutions of the crude extract or purified compound in a suitable solvent.

  • In a 96-well microplate, add a standardized inoculum of the test bacterium to each well containing the diluted test substance.

  • Include positive controls (known antibiotic) and negative controls (solvent only).

  • Incubate the microplate under appropriate conditions for the growth of the test bacterium.

  • After incubation, determine the MIC, which is the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate common workflows and regulatory pathways in the study of Streptomyces secondary metabolites.

experimental_workflow A Streptomyces Strain Selection B Fermentation & Optimization A->B C Extraction of Secondary Metabolites B->C D Crude Extract C->D E Bioactivity Screening D->E F Active Extract E->F Identifies Activity G Chromatographic Purification (Column, HPLC) F->G H Pure Compounds G->H H->E Test Pure Compounds I Structure Elucidation (NMR, MS) H->I J Identified Bioactive Compound I->J

Caption: A general experimental workflow for the discovery of bioactive secondary metabolites from Streptomyces.

signaling_pathway cluster_cell Streptomyces Cell Signal Signaling Molecules (e.g., γ-butyrolactones) Receptor Cytoplasmic Receptor Signal->Receptor Binds to Repressor Repressor Protein Receptor->Repressor Dissociates from Activator Pathway-Specific Activator Gene Repressor->Activator De-repression BGC Biosynthetic Gene Cluster (BGC) Activator->BGC Activates Transcription Metabolite Secondary Metabolite BGC->Metabolite Biosynthesis

Caption: A simplified signaling pathway for the regulation of secondary metabolite production in Streptomyces.

Conclusion

Streptomyces species remain a prolific and valuable source for the discovery of novel secondary metabolites with significant potential for pharmaceutical and biotechnological applications.[1][4] The continuous exploration of these microorganisms, coupled with advancements in genome mining, metabolic engineering, and analytical techniques, promises to unveil a wealth of new bioactive compounds. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the exciting field of Streptomyces natural product discovery. While specific information on Streptomyces sp. Y-42 was not found, the general principles and protocols outlined here are broadly applicable and can guide future investigations into the secondary metabolism of any Streptomyces strain.

References

Unraveling the Prodiginine Puzzle: A Technical Guide to the Core Structural Differences Between Butylcycloheptylprodigiosin and Streptorubin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prodiginines, a family of tripyrrole red pigments produced by various bacteria, have garnered significant interest in the scientific community due to their potent immunosuppressive and anticancer properties. Within this class of compounds, a historical ambiguity has surrounded the precise structures of two closely related molecules: Butylcycloheptylprodigiosin (BCHP) and Streptorubin B. Initial reports identified BCHP as a natural product, but subsequent, more definitive studies have compellingly demonstrated that the originally isolated compound was, in fact, Streptorubin B. This technical guide provides an in-depth exploration of the structural disparities between these two molecules, clarifies the evidence that led to the re-evaluation of BCHP's existence as a natural product, and details the biological significance and experimental methodologies associated with the confirmed natural product, Streptorubin B.

The Core Structural Distinction: An Ortho vs. Meta-Bridged Pyrrolophane Scaffold

The fundamental difference between this compound and Streptorubin B lies in the connectivity of the nine-membered carbocyclic ring to the pyrrole (B145914) C-ring of the prodiginine core.

  • This compound (BCHP): In the proposed structure of BCHP, the cycloheptyl ring is fused to the C2 and C3 positions of the pyrrole C-ring, forming an ortho-pyrrolophane.

  • Streptorubin B: In contrast, Streptorubin B possesses a meta-pyrrolophane structure, with the ten-membered ring bridging the C3 and C4 positions of the pyrrole C-ring. This seemingly subtle difference in connectivity results in significant conformational strain within the macrocycle of Streptorubin B.[1]

This core structural variance has profound implications for the molecules' three-dimensional shape, stability, and, consequently, their physicochemical and biological properties.

Physicochemical Properties and the Case for Misidentification

Direct comparative studies on the physicochemical properties of BCHP and Streptorubin B are limited, primarily because recent evidence has refuted the natural occurrence of BCHP.[1][2][3] The most definitive evidence for distinguishing the two isomers and for the misidentification of BCHP comes from mass spectrometry.

Table 1: Comparative Mass Spectrometry Fragmentation Analysis

FeatureThis compound (Synthetic)Streptorubin B (Natural & Synthetic)Reference
Parent Ion [M]+ m/z 391m/z 391[1]
Loss of Propyl [M - C3H7]+ Low AbundanceHigh Abundance[1]
Loss of Butyl [M - C4H9]+ High AbundanceLow Abundance[1]

The distinct fragmentation patterns observed in the electron impact mass spectra (EI-MS) of synthetic BCHP and Streptorubin B provide a clear method for their differentiation.[1] The higher abundance of the fragment resulting from the loss of a propyl group in Streptorubin B is attributed to the release of ring strain in its meta-bridged structure, a pathway that is less favorable for the ortho-bridged BCHP.[1] Crucially, the mass spectrum of the compound originally identified as BCHP from natural sources matches that of authentic Streptorubin B, providing strong evidence for the initial misidentification.[1]

Biological Activity: Focus on Streptorubin B

Given that Streptorubin B is the confirmed natural product, the focus of biological activity studies has shifted accordingly. Prodiginines, as a class, are known for their pro-apoptotic and immunosuppressive effects.

Table 2: Biological Activities of Prodiginines (General)

ActivityDescription
Anticancer Induces apoptosis in various cancer cell lines. The lipophilic nature of prodiginines allows them to traverse cell membranes and act on intracellular targets.
Immunosuppressive Exhibits immunosuppressive properties, which are of interest for the development of drugs for autoimmune diseases and organ transplantation.
Antimicrobial Shows activity against a range of bacteria and fungi.
Antimalarial Demonstrates potential as an antimalarial agent.

While specific IC50 values for Streptorubin B are not extensively reported in direct comparison to BCHP, the general biological activities of the prodiginine class are well-documented. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis through various signaling pathways.

Signaling Pathways and Experimental Workflows

Prodiginine Biosynthesis Pathway

The biosynthesis of prodiginines, including Streptorubin B, follows a convergent pathway where two distinct pyrrole precursors are synthesized and then condensed. The following diagram illustrates the key steps in this process.

prodiginine_biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Assembly cluster_final_condensation Final Condensation & Cyclization Proline L-Proline Pyrrole_A Pyrrole Ring A Proline->Pyrrole_A pigA, pigG Bipyrrole Bipyrrole Intermediate Pyrrole_A->Bipyrrole pigH, pigI, pigJ, pigM, pigN Serine_Glycine L-Serine / Glycine Pyrrole_B Pyrrole Ring B Serine_Glycine->Pyrrole_B pigF, pigH, pigI, pigJ, pigM, pigN Pyrrole_B->Bipyrrole Pyruvate_Octenal Pyruvate + 2-Octenal Pyrrole_C 2-undecylpyrrole (Ring C) Pyruvate_Octenal->Pyrrole_C pigB, pigD, pigE Undecylprodigiosin Undecylprodigiosin Pyrrole_C->Undecylprodigiosin MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Bipyrrole->MBC pigM, pigN MBC->Undecylprodigiosin pigC Streptorubin_B Streptorubin B Undecylprodigiosin->Streptorubin_B redG (oxidative cyclization) mtt_assay_workflow start Start: Cancer Cell Culture seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 add_compound Add varying concentrations of Streptorubin B incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

Methodological & Application

Application Notes and Protocols for Butylcycloheptylprodigiosin Synthesis and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural products known for their diverse biological activities, including immunosuppressive and anticancer effects. Additionally, it outlines protocols for evaluating its cytotoxic effects and discusses the potential signaling pathways involved in its mechanism of action.

Chemical Synthesis of this compound

Two primary total synthesis routes for this compound have been reported, offering different strategies and efficiencies.

Comparison of Total Synthesis Routes:

Synthesis RouteKey FeaturesNumber of Steps (from commercially available materials)Overall YieldReference
Fürstner Synthesis (2005) Employs a ring-closing metathesis to construct the cycloheptene (B1346976) ring.161.5%[1][2][3]
Reeves Synthesis (2007) A more concise approach featuring a conjugate addition/aldol (B89426) reaction sequence.523%[4]
Talamas Synthesis (2013) Focuses on a late-stage Suzuki coupling to attach the bipyrrole unit.Not explicitly stated for comparisonNot explicitly stated for comparison[5]
Experimental Protocol: Concise Synthesis of this compound (Reeves, 2007)

This protocol is a summary of the five-step synthesis reported by Reeves. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication.

Workflow of the Reeves Synthesis:

A Cycloheptanone (B156872) B α,β-Unsaturated Ketone A->B 4 steps C Conjugate Addition B->C D Aldol Condensation C->D E Formylpyrrole Intermediate D->E One-pot F Suzuki Coupling E->F G This compound F->G

Caption: A high-level workflow of the five-step synthesis of this compound as described by Reeves (2007).

Step 1: Synthesis of the α,β-Unsaturated Ketone The synthesis begins with the conversion of commercially available cycloheptanone to an α,β-unsaturated ketone over four steps.

Step 2 & 3: Conjugate Addition and Aldol Condensation A key feature of this synthesis is the conjugate addition of a butyl group to the enone, followed by an intramolecular aldol condensation.

Step 4: Formation of the Formylpyrrole Intermediate The resulting aldol product undergoes a one-pot reaction to yield the crucial formylpyrrole intermediate.

Step 5: Suzuki Coupling to Yield this compound The final step involves a Suzuki coupling reaction between the formylpyrrole intermediate and the appropriate bipyrrole boronic acid derivative to afford this compound.

Biological Activity and Cytotoxicity Evaluation

This compound, like other prodigiosins, exhibits cytotoxic activity against cancer cell lines.

Quantitative Cytotoxicity Data:

CompoundCell LineAssayIC50 ValueReference
This compoundMCF7 (Breast Cancer)MTT Assay2.5 µM
This compoundHDF (Human Dermal Fibroblasts)MTT Assay> 10 µM
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF7) and normal cell line (e.g., HDF)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Potential Signaling Pathways

The precise signaling pathways affected by this compound are still under investigation. However, studies on the broader prodigiosin family suggest that their anticancer effects are mediated through the induction of apoptosis (programmed cell death).

Potential Apoptotic Signaling Pathway for Prodigiosins:

cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Prodigiosin Prodigiosin (e.g., this compound) ER_Stress ER Stress Prodigiosin->ER_Stress Bcl2 Bcl-2 family (e.g., Bcl-2, Bax) Prodigiosin->Bcl2 ERK ERK Pathway Prodigiosin->ERK ER_Stress->Bcl2 CytC Cytochrome c release Bcl2->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ERK->Casp3

Caption: A proposed signaling pathway for prodigiosin-induced apoptosis, involving the endoplasmic reticulum, mitochondria, and caspase activation.

Prodigiosins are thought to induce apoptosis through multiple mechanisms:

  • Mitochondrial Pathway: They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[6][7]

  • Endoplasmic Reticulum (ER) Stress: Prodigiosins may induce ER stress, which can also trigger the apoptotic cascade.[6]

  • MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway has been implicated in prodigiosin-induced apoptosis.[8]

  • JAK/STAT Pathway: While not directly demonstrated for this compound, some prodigiosin derivatives have been shown to inhibit the JAK-3 signaling pathway, which is crucial for immune cell function, suggesting a potential mechanism for their immunosuppressive effects.

Further research is necessary to elucidate the specific molecular targets and signaling pathways of this compound. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and biological activities of this promising natural product.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments produced by various bacteria, including Serratia marcescens. These compounds have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer properties. Butylcycloheptylprodigiosin, a synthetic derivative of prodigiosin (B1679158), has demonstrated potent cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, along with data presentation and visualization of the experimental workflow and proposed signaling pathways.

Prodigiosins have been shown to induce apoptosis in a wide array of cancer cell lines, and their pro-apoptotic effect appears to be selective for malignant cells.[1] The cytotoxic activity of prodigiosin has been observed against various human cancer cell lines with relatively lower toxicity toward non-malignant cells.[2][3]

Data Presentation

The cytotoxic activity of prodigiosin and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for prodigiosin can vary depending on the cancer cell line and the duration of exposure.

Cell LineCompoundIC50 (µM)Exposure Time (h)
NCI-H292 (Lung Carcinoma)Prodigiosin3.6 µg/mL72
HEp-2 (Larynx Epidermoid Carcinoma)Prodigiosin3.4 µg/mL72
MCF-7 (Breast Adenocarcinoma)Prodigiosin5.1 µg/mL72
HL-60 (Promyelocytic Leukemia)Prodigiosin1.7 µg/mL72
HCT116 (Colon Carcinoma)Prodigiosin Brominated Derivatives0.62–17.00 µg/mL24, 48, 72
RT-112 (Urothelial Carcinoma)Prodigiosin0.675 (24h), 0.074 (72h)24, 72
RT-112res (Cisplatin-resistant Urothelial Carcinoma)Prodigiosin0.157 (24h), 0.041 (72h)24, 72

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. The preference of solvent for dissolving test chemicals is typically medium, followed by DMSO, and then ethanol.[6]

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50_determination Determine IC50 Value calc_viability->ic50_determination

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

prodigiosin_pathway cluster_cell Cancer Cell cluster_mechanisms Proposed Mechanisms of Action BCHP This compound ph_modulation Intracellular pH Modulation BCHP->ph_modulation mitochondria Mitochondrial Dysfunction BCHP->mitochondria apoptosis_induction Apoptosis Induction ph_modulation->apoptosis_induction mitochondria->apoptosis_induction cell_death Cell Death apoptosis_induction->cell_death

Caption: Proposed cytotoxic mechanisms of prodigiosins.

References

Butylcycloheptylprodigiosin as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylcycloheptylprodigiosin, a member of the prodiginine family of natural products, has emerged as a compound of interest in anticancer research. Prodiginines are a class of tripyrrole red pigments produced by various bacteria, including Serratia marcescens and marine bacteria. These compounds have demonstrated a range of biological activities, including antibacterial, immunosuppressive, and notably, potent anticancer effects. This compound, as a specific analog, exhibits significant cytotoxicity against various cancer cell lines, inducing cell death through multiple mechanisms. These application notes provide a summary of the current understanding of this compound's anticancer potential, along with detailed protocols for key experimental assays.

Data Presentation

The cytotoxic effects of prodigiosin (B1679158) analogs have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive data for this compound across a wide range of cancer types is still emerging, studies on closely related prodiginines provide valuable insights.

Table 1: Cytotoxicity of Cycloheptylprodigiosin against Human Non-Small Cell Lung Cancer Cell Lines [1]

Cell LineIC50 (nM)
NCI-H129984.89
NCI-H460661.2

Note: The data presented is for Cycloheptylprodigiosin, a closely related analog.

Mechanism of Action

Prodiginines, including this compound, exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.

Apoptosis Induction

The primary mechanism of action for many prodiginines is the induction of apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Prodigiosins can disrupt the balance of the Bcl-2 family of proteins. They have been shown to inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis. The generation of reactive oxygen species (ROS) is also implicated in prodigiosin-induced apoptosis.

  • Extrinsic Pathway: Some prodiginines, like Heptylprodigiosin, have been shown to induce apoptosis through the CD95 (Fas) death receptor pathway[2]. This involves the recruitment of FADD and pro-caspase-8 to the receptor, leading to the activation of the caspase cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest. Studies on related compounds have shown that prodiginines can induce arrest at different phases of the cell cycle, including G0/G1 and G2/M, thereby preventing cancer cell proliferation[1][2].

Signaling Pathways

The anticancer activity of this compound is mediated by its interaction with various cellular signaling pathways.

This compound Signaling Pathway Potential Signaling Pathways of this compound cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest BCP This compound Bcl2 Bcl-2 Family (e.g., Mcl-1) BCP->Bcl2 Inhibits Bax_Bak Bax/Bak BCP->Bax_Bak Activates Death_Receptor Death Receptor (e.g., CD95/Fas) BCP->Death_Receptor Activates Cell_Cycle Cell Cycle Progression BCP->Cell_Cycle Inhibits ROS Reactive Oxygen Species (ROS) BCP->ROS Induces ERK ERK Signaling BCP->ERK Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Bax_Bak Inhibits Bax_Bak->Mitochondria Permeabilizes Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_I Apoptosis Caspase3->Apoptosis_I Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3_E Caspase-3 Caspase8->Caspase3_E Activates Apoptosis_E Apoptosis Caspase3_E->Apoptosis_E Arrest Cell Cycle Arrest (G0/G1 or G2/M) ROS->Mitochondria ERK->Apoptosis_I

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating this compound start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Varying Concentrations and Time Points) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining by Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in 70% cold ethanol at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. Continued research is crucial to fully understand its therapeutic potential and to pave the way for its possible clinical application in cancer therapy.

References

Application Notes and Protocols for Butylcycloheptylprodigiosin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The natural occurrence of Butylcycloheptylprodigiosin has been questioned in scientific literature, with evidence suggesting it may be a synthetic isomer of the natural product streptorubin B. The following application notes and protocols are based on the biological activities of the broader prodigiosin (B1679158) family, particularly prodigiosin itself, which shares the core tripyrrole structure believed to be responsible for its biological effects. Researchers should exercise caution and consider this context when interpreting results.

Introduction to this compound and Prodigiosins

Prodigiosins are a family of natural red pigments produced by various bacteria, most notably Serratia marcescens. These compounds, characterized by a common tripyrrole skeleton, have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties. The anticancer effects of prodigiosins are primarily attributed to their ability to induce apoptosis (programmed cell death) in a variety of cancer cell lines, often with selectivity for malignant cells over normal cells.

The proposed mechanisms of action for prodigiosins are multifaceted and include:

  • Inhibition of key signaling pathways, such as the Wnt/β-catenin pathway.

  • Induction of endoplasmic reticulum (ER) stress.

  • Generation of reactive oxygen species (ROS).

  • Disruption of cellular pH gradients.

This document provides detailed protocols for utilizing this compound or related prodigiosins in cell culture experiments to investigate their cytotoxic and apoptotic effects.

Data Presentation: In Vitro Efficacy of Prodigiosin

The following tables summarize the 50% inhibitory concentration (IC50) values of prodigiosin in various human cancer cell lines, providing a reference for determining appropriate concentration ranges for initial experiments.

Table 1: IC50 Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)IC50 Value (µg/mL)Treatment Duration (hours)
MDA-MB-231Breast Cancer62.52~0.0248
MDA-MB-468Breast Cancer261.2~0.0848
SW-620Colon Cancer275~0.09Not Specified
A549Lung CarcinomaNot Specified0.39Not Specified
HT29Colon AdenocarcinomaNot Specified0.45Not Specified
SGC7901Gastric AdenocarcinomaNot Specified1.30Not Specified
HepG2Hepatocellular Carcinoma40~0.013Not Specified
HL-60Promyelocytic LeukemiaNot Specified1.7Not Specified
NCIH-292Mucoepidermoid CarcinomaNot Specified3.6Not Specified
Hep-2Laryngeal CarcinomaNot Specified3.4Not Specified
MCF-7Breast CancerNot Specified5.1Not Specified

Note: Conversion between nM and µg/mL is approximated using the molecular weight of prodigiosin (~323.4 g/mol ).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or prodigiosin) stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 1 x 10^5 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with varying concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_key Cell Population Key cluster_quadrants Flow Cytometry Quadrants viable Viable early_apoptosis Early Apoptosis late_apoptosis Late Apoptosis / Necrosis origin x_axis origin->x_axis -> y_axis origin->y_axis -> q1 q2 q3 q4

Caption: Quadrant analysis for apoptosis assay using flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed 5 x 10^5 cells per well in 6-well plates and incubate overnight.

  • Treat cells with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells B Harvest and wash cells A->B C Fix in cold 70% ethanol B->C D Stain with Propidium Iodide/RNase A C->D E Analyze by flow cytometry D->E F Quantify cell cycle phases (G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Table 2: Suggested Primary Antibodies for Western Blot Analysis

Target ProteinPathwayExpected Effect of Prodigiosin
Phospho-LRP6Wnt/β-cateninDecrease
Phospho-DVL2Wnt/β-cateninDecrease
Phospho-GSK3β (Ser9)Wnt/β-cateninDecrease
Active β-cateninWnt/β-cateninDecrease
Total β-cateninWnt/β-cateninDecrease
PERKER StressIncrease
IRE1αER StressIncrease
CHOPER StressIncrease
BaxApoptosisIncrease
Bcl-2ApoptosisDecrease
Cleaved Caspase-3ApoptosisIncrease
Cleaved PARPApoptosisIncrease
β-actin / GAPDHLoading ControlNo change

Visualization of Signaling Pathways

G cluster_wnt Wnt/β-catenin Signaling Pathway Prodigiosin Prodigiosin LRP6 p-LRP6 Prodigiosin->LRP6 inhibits DVL2 p-DVL2 Prodigiosin->DVL2 inhibits GSK3b p-GSK3β (inactive) Prodigiosin->GSK3b inhibits LRP6->DVL2 DVL2->GSK3b bCatenin β-catenin GSK3b->bCatenin phosphorylates Degradation Degradation bCatenin->Degradation Nucleus Nucleus bCatenin->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.

G cluster_er ER Stress-Induced Apoptosis Pathway Prodigiosin Prodigiosin ER Endoplasmic Reticulum Prodigiosin->ER induces stress UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a CHOP CHOP PERK->CHOP IRE1a->CHOP Bcl2 Bcl-2 CHOP->Bcl2 Bax Bax CHOP->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of ER stress and apoptosis by prodigiosin.

Application Notes and Protocols: Butylcycloheptylprodigiosin for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcycloheptylprodigiosin is a member of the prodigiosin (B1679158) family of natural pigments, which are known for their wide range of biological activities, including anticancer properties. This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cells. The information compiled herein is intended to guide researchers in their investigation of this compound as a potential therapeutic agent.

Data Presentation

Table 1: Cytotoxicity of Prodigiosin and its Analogs in Various Cancer Cell Lines

While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic effects of prodigiosin and a closely related analog, heptylprodigiosin, providing a valuable reference for experimental design.

CompoundCancer Cell LineCell TypeIC50 ValueCitation
ProdigiosinB-CLLB-cell chronic lymphocytic leukemia116 ± 25 nM[1]
HeptylprodigiosinJurkat T cellsLeukemia2.27 µM[2]
ProdigiosinHepG2Hepatocellular carcinoma50 µg/mL[2]
ProdigiosinA549Lung carcinoma>50 µg/mL[2]
ProdigiosinHL-60Promyelocytic leukemia>50 µg/mL[2]
ProdigiosinMCF-7Breast adenocarcinoma>50 µg/mL[2]

Signaling Pathways

The induction of apoptosis by prodigiosin compounds involves a complex network of signaling pathways. While the precise cascade for this compound is still under investigation, studies on related prodigiosins suggest the involvement of both intrinsic and extrinsic apoptotic pathways.

Proposed Signaling Pathway for Prodigiosin-Induced Apoptosis

Prodigiosins have been shown to induce apoptosis through mechanisms that can be either dependent or independent of the Bcl-2 family of proteins. Some studies indicate an activation of the extrinsic pathway via the CD95 (Fas/Apo-1) death receptor, leading to the recruitment of FADD and activation of caspase-8. Concurrently, prodigiosins can trigger the intrinsic pathway by promoting the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, ultimately leading to the morphological changes characteristic of apoptosis. Furthermore, some evidence points towards the involvement of the ERK signaling pathway in prodigiosin-induced apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_erk ERK Pathway Prodigiosin_ext This compound CD95 CD95 (Fas/Apo-1) Prodigiosin_ext->CD95 FADD FADD CD95->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Prodigiosin_int This compound ROS ROS Generation Prodigiosin_int->ROS Mito Mitochondria Prodigiosin_int->Mito Bcl2 Bcl-2 Prodigiosin_int->Bcl2 Downregulation ROS->Mito Bax Bax Mito->Bax Activation CytoC Cytochrome c (cytosol) Bax->CytoC Release Bcl2->Mito Inhibition Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Prodigiosin_erk This compound ERK ERK Activation Prodigiosin_erk->ERK ERK->Apoptosis Modulation

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value using appropriate software.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound incubate_24h->treat_cells incubate_drug Incubate 24-72h treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate viability and IC50 read_absorbance->analyze_data end End analyze_data->end annexin_v_workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate 15 min in dark stain_cells->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end western_blot_workflow start Start cell_treatment Treat cells start->cell_treatment cell_lysis Lyse cells & quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Data analysis detection->analysis end End analysis->end

References

Application Notes and Protocols: Antimicrobial Activity Screening of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural pigments produced by various bacteria, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. Butylcycloheptylprodigiosin (BCHP) is a member of this family, characterized by a unique cyclic chemical structure. However, it is important to note that recent scientific literature has challenged the natural occurrence of this compound, suggesting that it may have been misidentified in the past and is an isomer of the known compound streptorubin B.[1]

These application notes provide a comprehensive guide for the antimicrobial activity screening of synthetic this compound. The following protocols and guidelines are designed to assist researchers in systematically evaluating its potential as a novel antimicrobial agent.

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for presenting your results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Enterococcus faecalisATCC 29212Ampicillin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMBC (µg/mL)Positive Control (Antibiotic)MBC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Enterococcus faecalisATCC 29212Ampicillin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Add other relevant strains)

Table 3: Cytotoxicity of this compound (MTT Assay)

Cell LineTissue of OriginIC₅₀ (µg/mL)Positive Control (e.g., Doxorubicin)IC₅₀ (µg/mL)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
A549Human Lung Carcinoma
(Add other relevant cell lines)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • This compound stock solution

  • Positive control antibiotics

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be broad enough to determine the MIC.

  • Add 100 µL of broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of each row and mix.

  • Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.[5][6][7]

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Also, plate an aliquot from the positive growth control well to ensure the viability of the microorganisms.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Materials:

  • Sterile 96-well plates

  • Mammalian cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-72 hours.

  • After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the lactate dehydrogenase enzyme from damaged cells.[10][11]

Materials:

  • Sterile 96-well plates

  • Mammalian cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Procedure:

  • Follow the same initial steps for cell seeding and treatment with this compound as in the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • The reaction will produce a colored product proportional to the amount of LDH released.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

antimicrobial_screening_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of This compound mic MIC Determination (Broth Microdilution) synthesis->mic mtt MTT Assay synthesis->mtt ldh LDH Assay synthesis->ldh mbc MBC Determination mic->mbc From non-turbid wells data_analysis Data Analysis (IC50, MIC, MBC values) mic->data_analysis mbc->data_analysis mtt->data_analysis ldh->data_analysis

Caption: Experimental workflow for antimicrobial screening.

proposed_mechanism cluster_effects Proposed Cellular Effects prodigiosin Prodigiosin (e.g., this compound) dna_cleavage DNA Cleavage prodigiosin->dna_cleavage ph_modulation Intracellular pH Modulation prodigiosin->ph_modulation enzyme_inhibition Inhibition of Key Enzymes prodigiosin->enzyme_inhibition cell_death Bacterial Cell Death dna_cleavage->cell_death ph_modulation->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanisms of antimicrobial action for prodigiosins.

References

Application Notes and Protocols: Immunosuppressive Effects of Synthetic Prodigiosin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments characterized by a common tripyrrolic skeleton, which have garnered significant interest for their diverse biological activities, including potent immunosuppressive effects.[1][2][3] Unlike conventional immunosuppressants such as cyclosporin (B1163) A, synthetic prodigiosin (B1679158) analogs exhibit a novel mechanism of action primarily by targeting the Janus kinase 3 (JAK3)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in T-lymphocyte activation and proliferation.[1][2][3] This distinct mechanism offers the potential for more targeted immunomodulation with a potentially improved safety profile. These application notes provide a summary of the immunosuppressive activity of key synthetic prodigiosin analogs, detailed protocols for their evaluation, and a visual representation of their mechanism of action.

Data Presentation: Immunosuppressive Activity of Synthetic Prodigiosin Analogs

The following table summarizes the available quantitative data on the immunosuppressive effects of selected synthetic prodigiosin analogs. The primary endpoint for assessing immunosuppressive activity is the inhibition of T-cell proliferation and function.

Analog NameTarget AssayCell TypeActivityReference
Prodigiosin 25-C Cytotoxic T-Lymphocyte (CTL) InductionMurine SplenocytesComplete suppression at 12.7 nM[4]
PNU-156804 IL-2-dependent T-cell proliferationHuman T-cellsPotent inhibition (specific IC50 not provided)[1][2][5]

Note: Further research is required to establish a comprehensive database of IC50 values for a wider range of synthetic prodigiosin analogs.

Mechanism of Action: Inhibition of the JAK3-STAT Signaling Pathway

Synthetic prodigiosin analogs exert their immunosuppressive effects by selectively inhibiting the phosphorylation and activation of JAK3, a tyrosine kinase crucial for signal transduction downstream of common gamma-chain (γc) family cytokine receptors, including the Interleukin-2 receptor (IL-2R).[1][2][3] This inhibition disrupts the subsequent phosphorylation and activation of STAT proteins, which are essential for the transcription of genes involved in T-cell proliferation, differentiation, and survival.

JAK3-STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT_inactive STAT (inactive) JAK3->STAT_inactive Phosphorylates IL2 IL-2 IL2->IL2R Binds STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds Prodigiosin Synthetic Prodigiosin Analog Prodigiosin->JAK3 Inhibits Phosphorylation Gene_Transcription Gene Transcription (e.g., c-myc, bcl-2) DNA->Gene_Transcription Initiates T_Cell_Response T-Cell Proliferation & Survival Gene_Transcription->T_Cell_Response Promotes

Caption: Inhibition of the JAK3-STAT signaling pathway by synthetic prodigiosin analogs.

Experimental Protocols

T-Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of synthetic prodigiosin analogs on mitogen-stimulated T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Phytohemagglutinin (PHA) or Concanavalin A (Con A) as mitogens.

  • Synthetic prodigiosin analogs dissolved in a suitable solvent (e.g., DMSO).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT).

  • 96-well flat-bottom microplates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the synthetic prodigiosin analogs in complete RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).

  • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the negative control wells.

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit used.

  • Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value.

T_Cell_Proliferation_Assay cluster_prep Cell & Compound Preparation cluster_assay Assay Setup & Incubation cluster_readout Readout & Analysis Isolate_PBMCs Isolate PBMCs Plate_Cells Plate PBMCs Isolate_PBMCs->Plate_Cells Prepare_Analogs Prepare Analog Dilutions Add_Analogs Add Analogs & Controls Prepare_Analogs->Add_Analogs Plate_Cells->Add_Analogs Add_Mitogen Add Mitogen Add_Analogs->Add_Mitogen Incubate Incubate (72h) Add_Mitogen->Incubate Add_Label Add Proliferation Label ([³H]-Thymidine or Dye) Incubate->Add_Label Measure Measure Proliferation Add_Label->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Workflow for the T-Cell Proliferation Assay.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of synthetic prodigiosin analogs to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking an in vivo immune response.

Materials:

  • PBMCs from two different healthy, unrelated donors.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Mitomycin C or irradiation source to inactivate stimulator cells.

  • Synthetic prodigiosin analogs.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit.

  • 96-well round-bottom microplates.

  • CO₂ incubator.

  • Cell harvester and scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from two donors (Donor A and Donor B).

  • Treat the stimulator cells (e.g., from Donor B) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells three times.

  • Resuspend responder cells (from Donor A) and stimulator cells to a concentration of 2 x 10⁶ cells/mL in complete medium.

  • In a 96-well plate, add 50 µL of responder cells (1 x 10⁵ cells) and 50 µL of stimulator cells (1 x 10⁵ cells) to each well.

  • Add 100 µL of the appropriate dilution of the synthetic prodigiosin analog to the wells. Include vehicle controls.

  • Incubate the plate for 5-6 days.

  • Measure proliferation as described in the T-Cell Proliferation Assay protocol.

  • Calculate the percentage of inhibition and IC50 values.

MLR_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout Isolate_A Isolate Responder PBMCs (Donor A) Co_culture Co-culture Responder & Stimulator Cells Isolate_A->Co_culture Isolate_B Isolate Stimulator PBMCs (Donor B) Inactivate_B Inactivate Stimulator Cells Isolate_B->Inactivate_B Inactivate_B->Co_culture Add_Compounds Add Prodigiosin Analogs Co_culture->Add_Compounds Incubate Incubate (5-6 days) Add_Compounds->Incubate Measure_Prolif Measure Proliferation Incubate->Measure_Prolif Analyze_Data Analyze Data (IC50) Measure_Prolif->Analyze_Data

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

JAK3 Kinase Assay

This biochemical assay directly measures the inhibitory effect of synthetic prodigiosin analogs on the enzymatic activity of JAK3.

Materials:

  • Recombinant active JAK3 enzyme.

  • JAK3 substrate (e.g., a synthetic peptide).

  • ATP.

  • Kinase assay buffer.

  • Synthetic prodigiosin analogs.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well opaque plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the synthetic prodigiosin analogs in kinase assay buffer.

  • In a 384-well plate, add the diluted analogs, recombinant JAK3 enzyme, and the JAK3 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which correlates with kinase activity.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of JAK3 inhibition for each analog concentration and determine the IC50 value.

JAK3_Kinase_Assay cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare_Analogs Prepare Analog Dilutions Mix_Reagents Mix Analogs, Enzyme, & Substrate Prepare_Analogs->Mix_Reagents Prepare_Enzyme Prepare JAK3 Enzyme Prepare_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate & ATP Start_Reaction Initiate with ATP Prepare_Substrate->Start_Reaction Mix_Reagents->Start_Reaction Incubate Incubate (e.g., 60 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate % Inhibition & IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the JAK3 Kinase Assay.

Conclusion

Synthetic prodigiosin analogs represent a promising class of immunosuppressive agents with a distinct mechanism of action targeting the JAK3-STAT pathway. The protocols outlined in these application notes provide a framework for the systematic evaluation of their immunosuppressive potential. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully explore their therapeutic utility in the context of autoimmune diseases and organ transplantation.

References

Application Notes and Protocols for the In Vivo Formulation of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylcycloheptylprodigiosin is a member of the prodigiosin (B1679158) family of natural products, which are known for a range of biological activities, including immunosuppressive, anti-cancer, and anti-parasitic effects[1]. Like many natural products, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its formulation for in vivo studies. Proper formulation is critical to ensure bioavailability and achieve meaningful results in preclinical animal models. These application notes provide a comprehensive overview of potential formulation strategies, detailed experimental protocols, and relevant biological context for researchers working with this compound.

Physicochemical Properties and Formulation Challenges

The inherent lipophilicity of this compound necessitates the use of solubilization techniques to prepare formulations suitable for parenteral or oral administration. The choice of formulation strategy will depend on the intended route of administration, the required dose, and the animal model being used.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight~393.5 g/mol Moderate molecular weight.
AppearanceRed to dark red solidColor can be a useful indicator of stability.
Aqueous SolubilityVery low (estimated < 1 µg/mL)Requires solubilizing excipients for aqueous-based formulations.
LogPHigh (estimated > 4)Indicates high lipophilicity and poor water solubility.[2]
StabilitySensitive to light and acidic pHFormulations should be protected from light and buffered to a neutral pH.

Note: The values in this table are estimates based on the general properties of prodigiosin analogues and may need to be experimentally determined for this compound.

Recommended Formulation Strategies

Several strategies can be employed to formulate this compound for in vivo studies. The selection of a suitable formulation is a critical step and may require preliminary screening studies to assess solubility, stability, and tolerability in the chosen animal model.

Co-solvent/Surfactant Systems

This is a common and straightforward approach for solubilizing lipophilic compounds for parenteral administration.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. However, its concentration in the final formulation should be minimized due to potential toxicity. For in vivo injections, it is recommended to keep the DMSO concentration below 10% v/v, and ideally below 1% v/v[3].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that can improve the solubility and stability of hydrophobic drugs in aqueous solutions.

  • Polyethylene Glycol (PEG): A water-miscible polymer that can be used as a co-solvent.

A combination of these excipients is often effective. A suggested starting point is a vehicle containing 10% DMSO, 10% Tween 80, and 80% sterile water or saline[3].

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and stability[2][4][5].

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used cyclodextrin (B1172386) derivative with a good safety profile for parenteral administration. It can significantly enhance the solubility of lipophilic compounds[4].

Lipid-Based Drug Delivery Systems (LBDDS)

For oral or parenteral administration, lipid-based formulations can improve the solubility and bioavailability of lipophilic drugs[6][7].

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs[8][9].

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve drug solubilization and absorption.

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyAdvantagesDisadvantagesRecommended Route of Administration
Co-solvent/Surfactant Simple to prepare, suitable for initial screening.Potential for precipitation upon dilution in vivo, potential toxicity of co-solvents.Intravenous (IV), Intraperitoneal (IP)
Cyclodextrin-Based Increases solubility and stability, good safety profile.[4][5]May not be suitable for very high doses due to the amount of cyclodextrin required.IV, IP, Subcutaneous (SC)
Lipid-Based (Liposomes) Biocompatible, can provide targeted delivery and controlled release.[8]More complex to prepare and characterize.IV, IP
Lipid-Based (Nanoemulsions) High drug loading capacity, enhances oral bioavailability.[6]Requires specialized equipment for preparation.Oral, IV

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on experimental observations.

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, light-protected vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile, light-protected vial.

  • Add the required volume of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.

  • Add the required volume of Tween 80 to the solution and vortex thoroughly to ensure complete mixing.

  • Slowly add the sterile saline or PBS dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility. If necessary, briefly sonicate the solution.

  • Store the formulation protected from light, and use it within a short period to minimize degradation. A stability study is recommended.

Example Formulation (for a 1 mg/mL final concentration):

  • This compound: 1 mg

  • DMSO: 100 µL (10% v/v)

  • Tween 80: 100 µL (10% v/v)

  • Sterile Saline: 800 µL (80% v/v)

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade

  • Sterile Water for Injection

  • Sterile, light-protected vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).

  • Weigh the required amount of this compound in a sterile, light-protected vial.

  • Add the HP-β-CD solution to the vial.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature, protected from light, for 24-48 hours to allow for complexation.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If the solution is clear, sterile-filter it through a 0.22 µm filter. If there is undissolved material, the concentration of this compound in the solution should be determined analytically (e.g., by HPLC).

  • Store the formulation protected from light.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram outlines a logical workflow for the development and selection of a suitable in vivo formulation for this compound.

G cluster_formulation Formulation Development cluster_invivo In Vivo Studies Initial Screening Initial Screening Solubility Testing Solubility Testing Initial Screening->Solubility Testing Select promising vehicles Stability Assessment Stability Assessment Solubility Testing->Stability Assessment Determine max concentration Optimization Optimization Stability Assessment->Optimization Assess degradation Final Formulation Final Formulation Optimization->Final Formulation Refine composition Dose Formulation Dose Formulation Final Formulation->Dose Formulation Scale-up Animal Dosing Animal Dosing Dose Formulation->Animal Dosing Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Dosing->Pharmacokinetic Analysis Efficacy Studies Efficacy Studies Animal Dosing->Efficacy Studies G This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibition Bax/Bak Bax/Bak This compound->Bax/Bak activation Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

High-performance liquid chromatography (HPLC) analysis of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcycloheptylprodigiosin is a member of the prodigiosin (B1679158) family of natural products, which are known for their vibrant red pigmentation and a wide range of biological activities, including immunosuppressive, antibacterial, and anticancer properties. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Prodigiosins are typically characterized by their tripyrrole core structure. Due to the conjugated nature of this system, they exhibit strong absorbance in the visible region of the electromagnetic spectrum, making UV-Vis detection a suitable method for HPLC analysis. The lipophilic nature of this compound suggests that reversed-phase HPLC will be the most effective separation technique.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound. This data is provided for illustrative purposes to demonstrate the expected performance of the method described below. Actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (t_R) 8.5 ± 0.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% (v/v) TFA

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 70% B

    • 12.1-15 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 535 nm

  • Injection Volume: 10 µL

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (70% B) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

5. Sample Preparation

  • Extraction from Bacterial Culture:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the cell pellet with an appropriate volume of acidified ethanol (B145695) or methanol.

    • Vortex thoroughly and centrifuge to remove cell debris.

    • Evaporate the solvent from the supernatant under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase (70% B).

  • Filtration: Filter all samples and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution of Standards Standard->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Extraction Sample Extraction Extraction->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection PDA/UV-Vis Detection (535 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosins in Serratia marcescens is a well-characterized pathway involving the convergence of two branches to produce the final tripyrrole pigment. The pig gene cluster encodes the necessary enzymes for this process.

Prodigiosin_Biosynthesis cluster_pathway Prodigiosin Biosynthesis in Serratia marcescens Proline L-Proline MBC_Intermediates Intermediates Proline->MBC_Intermediates pig genes Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_Intermediates pig genes Serine L-Serine Serine->MBC_Intermediates pig genes MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC_Intermediates->MBC Prodigiosin Prodigiosin MBC->Prodigiosin Condensation (PigC) Pyruvate Pyruvate MAP_Intermediates Intermediates Pyruvate->MAP_Intermediates pig genes Octenal 2-Octenal Octenal->MAP_Intermediates pig genes MAP 2-methyl-3-amylpyrrole (MAP) MAP_Intermediates->MAP MAP->Prodigiosin Condensation (PigC)

Caption: Simplified prodigiosin biosynthesis pathway.

Troubleshooting & Optimization

Improving Butylcycloheptylprodigiosin solubility for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butylcycloheptylprodigiosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a member of the prodigiosin (B1679158) family of natural products, which are red pigments produced by various bacteria, including Serratia marcescens and Streptomyces species.[1][2] Prodigiosins, as a class, are known for their broad range of biological activities, including anticancer, immunosuppressive, antimalarial, and antimicrobial properties.[1] They are reported to induce apoptosis (programmed cell death) in a variety of cancer cell lines, often with minimal toxicity to normal cells.[1][3]

Q2: I'm having trouble dissolving this compound for my in vitro assays. What solvents are recommended?

A2: this compound, like other prodigiosins, is a hydrophobic molecule and is poorly soluble in water.[2] Recommended organic solvents for creating stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, acetone, acetonitrile, and chloroform.[2][4] For cell-based assays, DMSO is the most commonly used solvent for preparing a concentrated stock solution, which is then diluted to the final working concentration in the aqueous culture medium.[5][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% are widely used without significant toxic effects.[5] Some robust cell lines may tolerate up to 1% DMSO, but it is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[5]

Q4: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Slow Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual dilution can help keep the compound in solution.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[8]

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can improve solubility.[6]

  • Sonication: Brief sonication of the final solution can help to redissolve any precipitate that has formed.[5]

  • Use of Co-solvents or Surfactants: For particularly challenging compounds, the addition of a small amount of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 to the final assay medium can improve solubility. However, the effects of these additives on your assay should be validated.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity Observed in Assays
  • Possible Cause: Poor solubility or precipitation of this compound in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your final assay solution. Look for any signs of precipitation (cloudiness, visible particles).

    • Prepare fresh dilutions for each experiment. Avoid using old or stored diluted solutions, as the compound may precipitate over time.

    • Follow the recommended solubilization protocol (see Experimental Protocols section). Ensure your stock solution is fully dissolved before diluting.

    • Consider reducing the final concentration of this compound. A lower concentration is less likely to precipitate.

    • Validate the final DMSO concentration. Ensure it is not exceeding the tolerance level of your cells.

Problem 2: High Background Signal or Off-Target Effects in Assays
  • Possible Cause: The solvent (e.g., DMSO) is interfering with the assay or causing cellular stress at the concentration used.

  • Troubleshooting Steps:

    • Always include a vehicle control. This is a control group that is treated with the same concentration of the solvent (e.g., DMSO) as your experimental groups, but without the this compound.

    • Lower the final solvent concentration. If the vehicle control shows a significant effect, you will need to reduce the final concentration of the solvent in your assay. This may require preparing a more concentrated stock solution.

    • Test alternative solvents. If DMSO proves to be problematic, consider other compatible solvents like ethanol, although their effects on the assay must also be validated.

Quantitative Data

SolventSolubilityStability of Stock SolutionReference
Water InsolubleNot Applicable[2]
Ethanol SolubleData not available[2]
Methanol Soluble2 mg/mL stable for at least 6 months at -20°C
DMSO Soluble2 mg/mL stable for at least 6 months at -20°C
Acetonitrile SolubleData not available[2]
Chloroform SolubleData not available[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or foil-wrapped microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound into a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
  • Materials:

    • Prepared this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the DMSO stock solution needed to achieve this final concentration, ensuring the final DMSO concentration remains at or below 0.5% (ideally ≤ 0.1%).

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

    • Use this final treatment solution immediately for your cell-based assay.

Visualizations

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways reported to be modulated by prodigiosins, which may be relevant to the mechanism of action of this compound.

Prodigiosin_Apoptosis_Pathway Prodigiosin Butylcycloheptyl- prodigiosin ROS ↑ Reactive Oxygen Species (ROS) Prodigiosin->ROS induces Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Prodigiosin->Bcl2 ER_Stress Endoplasmic Reticulum (ER) Stress Prodigiosin->ER_Stress Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria regulates Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PERK PERK-eIF2α-ATF4-CHOP Pathway ER_Stress->PERK IRE1a IRE1α-JNK Pathway ER_Stress->IRE1a PERK->Apoptosis IRE1a->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin_Wnt_Pathway Prodigiosin Butylcycloheptyl- prodigiosin LRP6 LRP6 Co-receptor Prodigiosin->LRP6 inhibits phosphorylation DVL Dishevelled (DVL) Prodigiosin->DVL inhibits phosphorylation GSK3B GSK3β Prodigiosin->GSK3B inhibits Ser9 phosphorylation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Wnt->LRP6 Frizzled->DVL DVL->GSK3B inhibits BetaCatenin_Complex Destruction Complex BetaCatenin β-catenin BetaCatenin_Complex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes ↓ Target Gene Expression (e.g., Cyclin D1) TCF_LEF->TargetGenes promotes

Caption: Inhibition of Wnt/β-catenin signaling by prodigiosin.

Troubleshooting_Workflow Start Start: Solubility Issue Check_Solvent Is the correct solvent being used? (e.g., DMSO) Start->Check_Solvent Use_DMSO Use recommended solvent (e.g., DMSO) Check_Solvent->Use_DMSO No Check_Precipitation Precipitation upon dilution in aqueous buffer? Check_Solvent->Check_Precipitation Yes Use_DMSO->Check_Precipitation Troubleshoot_Dilution Troubleshoot Dilution: - Slow, stepwise addition - Warm buffer (37°C) - Sonicate Check_Precipitation->Troubleshoot_Dilution Yes Check_DMSO_Conc Is final DMSO concentration >0.5%? Check_Precipitation->Check_DMSO_Conc No Troubleshoot_Dilution->Check_DMSO_Conc End_Fail Consider alternative formulation (e.g., co-solvents) Troubleshoot_Dilution->End_Fail If still fails Lower_DMSO Lower final DMSO concentration Check_DMSO_Conc->Lower_DMSO Yes End_Success Solution Prepared Successfully Check_DMSO_Conc->End_Success No Lower_DMSO->End_Success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Butylcycloheptylprodigiosin (BCHP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylcycloheptylprodigiosin (BCHP) and related prodigiosin (B1679158) compounds. The focus is on addressing common challenges encountered when handling these molecules in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My BCHP solution in an aqueous buffer is showing precipitation and the color is fading. What are the primary causes?

A1: The instability of this compound (BCHP) and other prodigiosins in aqueous solutions is a well-documented challenge stemming from several key factors:

  • Poor Aqueous Solubility: Prodigiosins are highly hydrophobic (lipophilic) molecules, characterized as water-insoluble pigments.[1][2] This inherent property leads to aggregation and precipitation in aqueous media.

  • pH Sensitivity: The tripyrrole structure of prodigiosin is sensitive to pH. The pigment's stability and color can be significantly affected by the pH of the solution.[3] Acidic conditions, in particular, can lead to degradation.

  • Light Sensitivity: Prodigiosins are known to be light-sensitive and can degrade when exposed to light.[4][5] This phototoxicity can damage the molecule and lead to a loss of activity and color.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of prodigiosin compounds.[6][7]

Q2: How can I improve the solubility and stability of BCHP for my cell culture or in-vitro experiments?

A2: Several strategies can be employed to overcome the solubility and stability issues of BCHP in aqueous environments:

  • Co-solvents: While BCHP is insoluble in water, it is soluble in organic solvents like methanol (B129727), chloroform, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[2] For experimental purposes, a common practice is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final concentration in the aqueous experimental medium. However, the final solvent concentration must be carefully controlled to avoid toxicity in biological assays.

  • Surfactants and Formulation Agents: The use of surfactants can significantly improve the solubility and stability of hydrophobic compounds. For instance, nanoformulations using biosurfactants like surfactin (B1297464) have been shown to create stable nanomicelles that effectively encapsulate prodigiosin, enhancing its aqueous solubility and stability.[1][8]

  • Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HPβCD), are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility and stability.[9] This approach could be applicable to BCHP.

Q3: What are the optimal storage conditions for a BCHP stock solution?

A3: To ensure the long-term stability of your BCHP compound or stock solutions, the following conditions are recommended:

  • Solvent: Store BCHP in a suitable organic solvent in which it is highly soluble, such as methanol or DMSO.[2][8]

  • Temperature: For long-term storage, keep the solution at -20°C.[8]

  • Light: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[3][4]

Q4: Can pH be adjusted to improve the stability of BCHP in my working solution?

A4: Yes, pH is a critical factor. Prodigiosin production and stability are often favored in neutral to slightly alkaline conditions (pH 7-8).[3][10] It is advisable to maintain the pH of your final aqueous solution within this range to minimize degradation. Avoid strongly acidic environments.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when working with BCHP in aqueous solutions.

Observed IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution into aqueous buffer/media Low aqueous solubility of BCHP.- Increase the concentration of a co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your experiment. - Employ a formulation strategy, such as creating nanomicelles with a surfactant (see Protocol 2).[1]
Rapid loss of red color Degradation of the prodigiosin molecule.- Check pH: Ensure the pH of the medium is between 7 and 8.[10] - Protect from Light: Perform experiments under subdued light and store all solutions in the dark.[4] - Control Temperature: Avoid high temperatures during experiments and storage.[6]
Inconsistent experimental results Instability and variable concentration of active BCHP.- Prepare fresh dilutions from a stable, concentrated stock solution immediately before each experiment. - Assess the stability of BCHP in your specific experimental medium over the time course of your assay. - Consider using a stabilized formulation to ensure consistent delivery of the compound.[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assessment of BCHP Stability

This protocol provides a method to quantify the stability of BCHP in your specific aqueous medium over time.

Objective: To determine the degradation rate of BCHP by measuring the decrease in its characteristic absorbance peak.

Materials:

  • BCHP stock solution (e.g., 1 mg/mL in methanol)

  • Experimental aqueous buffer or medium (e.g., PBS, cell culture media)

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Preparation: Dilute the BCHP stock solution into your chosen aqueous medium to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at its λmax (typically around 535 nm for prodigiosins).[6][11]

  • Initial Measurement (T=0): Immediately after preparation, measure the full absorbance spectrum (e.g., 300-700 nm) of the solution to identify the λmax and record the absorbance value. This is your baseline reading.

  • Incubation: Store the solution under your experimental conditions (e.g., 37°C in an incubator, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance at the determined λmax.

  • Data Analysis: Calculate the percentage of remaining BCHP at each time point relative to the initial absorbance reading. Plot the percentage of remaining BCHP against time to visualize the stability profile.

Protocol 2: Preparation of a Stabilized BCHP Nanoformulation

This protocol is adapted from a method developed for prodigiosin using the biosurfactant surfactin to form stabilizing nanomicelles.[1][8]

Objective: To enhance the aqueous solubility and stability of BCHP through nanoencapsulation.

Materials:

  • This compound (BCHP) powder

  • Surfactin (or a similar suitable surfactant)

  • Deionized water

  • Bath sonicator

  • Centrifuge

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in deionized water (e.g., 1 mg/mL surfactin).

  • Form Blank Nanomicelles: Sonicate the surfactant solution for approximately 10 minutes to form blank nanomicelles.

  • Load BCHP: Add BCHP powder to the pre-formed nanomicelle dispersion (e.g., a final BCHP concentration of 3 mg/mL).

  • Incorporate via Sonication: Sonicate the mixture for 30 minutes. For prodigiosin, a temperature of 50°C was used to facilitate incorporation.[8] This may need optimization for BCHP.

  • Remove Unencapsulated BCHP: After sonication, centrifuge the dispersion to pellet any unencapsulated, insoluble BCHP.

  • Collect Supernatant: Carefully collect the supernatant, which contains the stabilized BCHP nanomicelles.

  • Characterization (Optional): The resulting formulation can be characterized for particle size, encapsulation efficiency, and stability using techniques like Dynamic Light Scattering (DLS) and spectrophotometry (as described in Protocol 1).

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common stability issues encountered with BCHP.

G cluster_0 start Observe BCHP Instability (Precipitation / Color Loss) q1 Is the solution precipitating? start->q1 q2 Is the color fading? start->q2 q1->q2 No sol_solubility Primary Cause: Poor Solubility - Use co-solvent (e.g., DMSO) - Reduce final concentration - Employ formulation (Protocol 2) q1->sol_solubility Yes sol_degradation Primary Cause: Degradation - Check pH (aim for 7-8) - Protect from light - Control temperature q2->sol_degradation Yes end_node Stable Solution Achieved q2->end_node No sol_solubility->end_node sol_degradation->end_node

Caption: A troubleshooting workflow for identifying and resolving BCHP instability issues.

Factors Influencing BCHP Stability

This diagram illustrates the key factors that negatively impact BCHP stability and the corresponding formulation strategies to counteract them.

G cluster_neg Negative Factors cluster_pos Stabilization Strategies cluster_form Formulation Examples center BCHP Stability in Aqueous Solution storage Proper Storage (-20°C, Dark) center->storage buffer pH Control (Buffer to pH 7-8) center->buffer formulation Advanced Formulation center->formulation cosolvent Use of Co-solvents center->cosolvent light Light Exposure light->center temp High Temperature temp->center ph Non-Optimal pH (especially acidic) ph->center sol Poor Solubility sol->center micelles Nanomicelles formulation->micelles cyclo Cyclodextrins formulation->cyclo

Caption: Factors impacting BCHP stability and corresponding mitigation strategies.

References

Troubleshooting inconsistent results in Butylcycloheptylprodigiosin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylcycloheptylprodigiosin and related prodigiosin (B1679158) compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the production, extraction, and application of this compound, with a critical clarification on its identity.

Q1: My prodigiosin yield is inconsistent between batches. What are the common causes?

Inconsistent yields of prodigiosin are a frequent issue and can be attributed to several factors influencing the growth of the producing organism, typically Serratia marcescens, and the biosynthesis of the pigment. Key parameters to control include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. While standard media like nutrient broth or peptone-glycerol broth are used, supplementation with specific amino acids (e.g., proline) or use of alternative substrates like casein or oil seed cakes can significantly impact yield.[1][2] Catabolite repression, for instance by glucose, can inhibit prodigiosin production.[1]

  • pH: The optimal pH for prodigiosin production is generally between 7.0 and 8.0.[3][4] Deviations from this range can significantly decrease yield.

  • Temperature: Prodigiosin production is highly temperature-sensitive. The optimal temperature is typically between 25°C and 30°C.[5][6] Temperatures above 30°C often inhibit pigment synthesis.[1]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of Serratia marcescens and subsequent prodigiosin production. Shaking or agitation is generally required, with optimal speeds around 150 rpm.[5]

  • Incubation Time: Prodigiosin is a secondary metabolite, meaning its production usually begins in the late logarithmic or early stationary phase of bacterial growth.[7] Harvesting too early or too late can result in lower yields. Optimal incubation times are often reported to be between 48 and 72 hours.[1][2]

  • Light Exposure: Prodigiosin is sensitive to light and can degrade upon exposure, leading to reduced yields and stability.[8][9] Cultures should be incubated in the dark.

Q2: I am having trouble confirming the identity of my isolated compound as this compound. What should I do?

There is significant evidence in the scientific literature to suggest that this compound may not be a naturally occurring product and that historical reports have likely misidentified it as streptorubin B .[2][10][11] These two compounds are constitutional isomers, making them challenging to distinguish.

If you are experiencing inconsistent results or difficulty with characterization, it is highly recommended to perform detailed structural analysis to confirm the identity of your compound. Key analytical techniques include:

  • Mass Spectrometry (MS): While both compounds have the same molecular weight, their fragmentation patterns in electron impact mass spectrometry (EI-MS) are distinct and can be used for differentiation.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR analysis can distinguish between the two isomers.

It is crucial to compare your analytical data with authenticated standards of both this compound (if available through synthesis) and streptorubin B.

Q3: My purified prodigiosin seems to be degrading quickly. How can I improve its stability?

Prodigiosin stability is influenced by several factors:

  • pH: Prodigiosin is most stable in acidic conditions and is unstable in alkaline environments.[12][13] For storage, solutions should be maintained at an acidic pH.

  • Temperature: For long-term storage, purified prodigiosin should be kept at low temperatures, such as -20°C.[12] Stability decreases significantly at higher temperatures.

  • Light: As mentioned, prodigiosin is light-sensitive.[8][9] Both in solution and as a solid, it should be protected from light by using amber vials or storing in the dark.

  • Solvent: Prodigiosin is soluble in organic solvents like methanol (B129727), ethanol (B145695), acetone, chloroform, and DMSO, but insoluble in water.[12][14] For storage, solutions in DMSO or methanol at -20°C have been shown to be stable for at least six months.[12]

Q4: I am observing high variability in my cytotoxicity assays. What are some potential reasons?

Inconsistent results in cytotoxicity assays can arise from several sources:

  • Compound Solubility: Prodigiosins are hydrophobic and can precipitate in aqueous cell culture media.[12][14] Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the media. The final solvent concentration should be kept low and consistent across all treatments to avoid solvent-induced toxicity.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to prodigiosin.[15] It is important to use cell lines with consistent passage numbers and growth characteristics.

  • Assay Protocol: The specific cytotoxicity assay used (e.g., MTT, XTT, LDH) can influence the results. Ensure that the chosen assay is appropriate for your experimental goals and that the protocol is followed consistently. For example, in an MTT assay, incomplete solubilization of formazan (B1609692) crystals can lead to inaccurate readings.[6][16][17]

  • Compound Purity: The purity of your prodigiosin sample is critical. Impurities from the extraction and purification process could have their own biological activities, leading to confounding results.

Section 2: Data Presentation

Table 1: Factors Affecting Prodigiosin Production by Serratia marcescens

ParameterOptimal Range/ConditionCommon Issues with InconsistencyReference(s)
pH 7.0 - 8.0Drastic pH shifts during fermentation can inhibit production.[3][4]
Temperature 25°C - 30°CHigher temperatures (>30°C) significantly reduce or halt pigment synthesis.[5][6]
Carbon Source Sucrose, MannitolGlucose can cause catabolite repression; the choice of carbon source affects yield.[1]
Nitrogen Source Peptone, Casein, Yeast ExtractThe type and concentration of the nitrogen source can be a limiting factor.[1][2]
Aeration Agitation (e.g., 150 rpm)Insufficient oxygen transfer can limit cell growth and pigment production.[5]
Incubation Time 48 - 72 hoursHarvesting too early or late misses the peak of secondary metabolite production.[1][2]
Light DarknessExposure to light can lead to photodegradation of the pigment.[8][9]

Table 2: Reported Cytotoxicity (IC50) of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Reference(s)
Caco-2Colon Cancer357.27[18]
NCI-H292Lung Mucoepidermoid Carcinoma< 4.0[19]
HEp-2Laryngeal Cancer< 4.0[19]
MCF-7Breast Cancer5.1[19]
HL-60Promyelocytic Leukemia< 4.0[19]
HeLaCervical Cancer62.50[5]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific prodigiosin analog used.

Section 3: Experimental Protocols

Prodigiosin Extraction and Purification

This protocol provides a general method for the extraction and purification of prodigiosin from Serratia marcescens culture.

Materials:

  • Serratia marcescens culture broth

  • Acidified ethanol (e.g., 96 mL ethanol + 4 mL 1 M HCl)[20]

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)[21][22]

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified ethanol and vortex thoroughly to lyse the cells and extract the pigment.[20] Centrifuge to remove cell debris.

  • Liquid-Liquid Extraction: Collect the supernatant and mix it with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate phase (which contains the prodigiosin).[21]

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude prodigiosin extract.[23]

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with non-polar and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).[22]

    • Collect the red-colored fractions.

  • Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[21][24]

  • Final Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified prodigiosin.

Quantification of Prodigiosin by Spectrophotometry

This method allows for the quantification of prodigiosin concentration in a solution.

Materials:

  • Purified prodigiosin sample

  • Acidified ethanol or methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the prodigiosin sample in acidified ethanol or methanol.

  • Measure the absorbance of the solution at 535 nm.[25]

  • The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for prodigiosin in acidified ethanol, ε₅₃₅ = 139,800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[25]

Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of prodigiosin on cancer cell lines.[6][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Prodigiosin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the prodigiosin stock solution in complete culture medium. Remove the old medium from the cells and add the prodigiosin-containing medium. Include appropriate controls (untreated cells, vehicle control with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Section 4: Visualizations

Experimental Workflow for Prodigiosin Research

experimental_workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis cluster_bioactivity Bioactivity strain Serratia marcescens Strain culture Fermentation strain->culture extraction Extraction culture->extraction chromatography Chromatography extraction->chromatography quantification Quantification (Spectrophotometry/HPLC) chromatography->quantification characterization Characterization (MS, NMR) cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity apoptosis Apoptosis Assay

Caption: A typical experimental workflow for prodigiosin research.

Prodigiosin-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm prodigiosin Prodigiosin mapk_pathway MAPK/ERK Pathway prodigiosin->mapk_pathway bcl2_family Bcl-2 Family Regulation prodigiosin->bcl2_family mapk_pathway->bcl2_family bax Bax bcl2_family->bax bcl2 Bcl-2 bcl2_family->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways in prodigiosin-induced apoptosis.

Troubleshooting Logic for Inconsistent Yields

Caption: A logical approach to troubleshooting inconsistent prodigiosin yields.

References

Technical Support Center: Optimizing Butylcycloheptylprodigiosin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cytotoxicity assays for Butylcycloheptylprodigiosin. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Scientific literature predominantly focuses on the broader class of prodigiosins, such as Prodigiosin (B1679158) (PG). Specific experimental data for this compound is limited, and one study has even questioned its distinct identity as a natural product, suggesting it may be confused with streptorubin B[1]. Therefore, the following guidelines are based on established protocols for prodigiosins in general and should be adapted and optimized for your specific molecule and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxic action for prodigiosins?

A1: Prodigiosins, including their derivatives, induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Key mechanisms include:

  • Mitochondrial (Intrinsic) Pathway: They can act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF)[2][3]. This pathway can be both caspase-dependent and caspase-independent[2].

  • Endoplasmic Reticulum (ER) Stress: Prodigiosins have been shown to localize in the endoplasmic reticulum, induce the release of calcium (Ca2+), and activate the unfolded protein response (UPR), leading to ER stress-mediated apoptosis[4][5]. This involves the upregulation of proteins like PERK, IRE1α, Bip, and CHOP[4][5].

  • ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway can be involved in prodigiosin-induced apoptosis and the inhibition of autophagy[6].

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on data for prodigiosin and its derivatives, a broad concentration range should be tested initially. Effective concentrations can be highly cell-type specific. For initial screening, a range from low nanomolar (nM) to micromolar (µM) is advisable. For example, the IC50 (the concentration that inhibits 50% of cell viability) for prodigiosin in SW-620 colon cancer cells was found to be 275 nM[7]. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: How should I dissolve this compound for my experiments?

A3: Prodigiosins are generally hydrophobic and have poor water solubility. They are typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. To improve solubility in aqueous media, you can pre-warm the culture medium to 37°C before adding the compound stock solution. For particularly challenging hydrophobic compounds, specialized formulation strategies, such as the use of cyclodextrins, may be considered to enhance solubility[8][9].

Q4: Which cytotoxicity assay is most suitable for this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for assessing cell viability based on mitochondrial metabolic activity and has been successfully used for prodigiosins[7]. However, it is always recommended to confirm results with a second, mechanistically different assay, such as a lactate (B86563) dehydrogenase (LDH) assay (which measures membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or compound precipitation.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes and use fresh tips for each replicate. Visually inspect wells for precipitation after adding the compound.
No cytotoxic effect observed Compound concentration is too low, incubation time is too short, or the cell line is resistant.Test a broader and higher range of concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours). Consider using a different, potentially more sensitive, cell line.
High background in MTT assay Contamination of media with bacteria or yeast. Phenol (B47542) red or serum in the media can also interfere.Use sterile technique. Test for and eliminate contamination. For the assay, consider using serum-free and phenol red-free media during the MTT incubation step.
Compound precipitation in culture medium Poor aqueous solubility of this compound.Ensure the final solvent concentration is minimal (≤ 0.1% DMSO). Add the compound to pre-warmed media. If precipitation persists, consider using a solubilizing agent like cyclodextrin[8][9].

Data Presentation

Table 1: Reported IC50 Values for Prodigiosin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
SW-620Colon Adenocarcinoma275 nM[7]
DLD-1Colon Adenocarcinoma> 275 nM[7]
K562Chronic Myeloid LeukemiaData suggests activity, specific IC50 not provided in abstract[6]
HepG2Hepatocellular CarcinomaDose-dependent inhibition observed[4]
GLC4Small Cell Lung CancerApoptosis induced, specific IC50 not provided in abstract[2]

Note: These values are for prodigiosin and should be used as a reference. The IC50 for this compound must be determined empirically.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing cell viability. Optimization of cell seeding density, compound concentration, and incubation times is essential.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking to ensure complete dissolution[10].

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[11]. A reference wavelength of >650 nm can be used to subtract background absorbance[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Prodigiosin-Induced Apoptosis Signaling Pathways

The following diagram illustrates the key signaling pathways involved in prodigiosin-induced apoptosis, integrating the mitochondrial, ER stress, and ERK pathways.

Prodigiosin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_apoptosis_execution Apoptosis Execution Prodigiosin This compound Mitochondria Mitochondria Prodigiosin->Mitochondria ER Endoplasmic Reticulum (ER) Prodigiosin->ER ERK_Pathway ERK Pathway Prodigiosin->ERK_Pathway CytoC Cytochrome c Release Mitochondria->CytoC AIF AIF Release Mitochondria->AIF Ca_Release Ca2+ Release ER->Ca_Release ERK_Activation ERK Activation ERK_Pathway->ERK_Activation Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspase_Activation Apoptosis Apoptosis AIF->Apoptosis UPR Unfolded Protein Response (UPR) Ca_Release->UPR UPR->Caspase_Activation ERK_Activation->Apoptosis Caspase_Activation->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assay Optimization

This diagram outlines the logical steps for optimizing a cytotoxicity assay for a novel compound like this compound.

Cytotoxicity_Assay_Workflow start Start cell_seeding Optimize Cell Seeding Density start->cell_seeding dose_response Determine Dose-Response Curve cell_seeding->dose_response time_course Perform Time-Course Experiment dose_response->time_course ic50 Calculate IC50 Value time_course->ic50 validate Validate with Secondary Assay ic50->validate end End validate->end

Caption: Workflow for cytotoxicity assay optimization.

References

Preventing degradation of Butylcycloheptylprodigiosin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylcycloheptylprodigiosin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Troubleshooting Guides & FAQs

Question 1: My this compound solution has changed color from red to a brownish or deeper red hue. What could be the cause?

A color change in your this compound solution is a primary indicator of degradation. Several factors could be responsible:

  • Temperature: Prodigiosin (B1679158) compounds are known to be sensitive to high temperatures. Storage at elevated temperatures can accelerate degradation.[1]

  • Light Exposure: Exposure to natural or artificial light can cause degradation of prodigiosin.[2]

  • pH: The stability of prodigiosin is pH-dependent. It is generally more stable in neutral or slightly alkaline conditions and less stable in acidic environments.[3]

  • Solvent: The choice of solvent can impact the stability of the compound. While acetone (B3395972) has been shown to be a good solvent for long-term storage of prodigiosin, other solvents may not offer the same stability.[1]

  • Oxidation: As with many organic molecules, oxidation can lead to degradation. Ensure containers are sealed tightly to minimize exposure to air.

Question 2: I am seeing a decrease in the biological activity of my this compound sample. Could this be related to storage?

Yes, a loss of biological activity is a strong indication that the compound has degraded. The chemical changes that occur during degradation can alter the structure of this compound, rendering it inactive. To troubleshoot this, review your storage procedures against the recommended guidelines for temperature, light exposure, and solvent choice.

Question 3: What are the optimal storage conditions for this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored under the following conditions:

  • As a powder:

    • -20°C for up to 3 years.[4]

    • 4°C for up to 2 years.[4]

  • In solvent:

    • -80°C for up to 6 months.[4]

    • -20°C for up to 1 month.[4]

It is also crucial to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

Question 4: Which solvent should I use to dissolve and store this compound?

While specific data for this compound is limited, studies on prodigiosin suggest that acetone is an effective solvent for both extraction and storage, maintaining high stability at 4°C for at least 30 days.[1] Methanol has also been used effectively for extraction.[5] When preparing solutions for long-term storage, it is recommended to use a solvent in which the compound is highly soluble and stable, and store at or below -20°C.[4]

Question 5: How does pH affect the stability of this compound?

Studies on prodigiosin indicate that it is more stable at an alkaline pH.[3] If you are working with this compound in buffered solutions, it is advisable to maintain a neutral to slightly alkaline pH to minimize degradation.

Data on Prodigiosin Stability

The following tables summarize the stability of prodigiosin under various conditions. While this data was not generated specifically for this compound, it provides valuable insights into the stability of the prodiginine family of compounds.

Table 1: Temperature-Dependent Stability of Prodigiosin in Acetone

TemperatureStability after 30 days
4°C> 98%
25°CNot specified, but lower than at 4°C
37°C< 30%

(Data derived from a study on prodigiosin)[1]

Table 2: General Stability of Prodigiosin under Different Stress Conditions

ConditionObservation
Heat (40-80°C)Degradation increases with temperature.[2][3]
pH (Acidic: 3-4)Less stable.[2]
pH (Alkaline: 8-10)More stable.[2][3]
Natural LightSubject to degradation upon illumination.[2]

(Data derived from studies on prodigiosin)[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under a matrix of conditions to be tested (e.g., different temperatures: 4°C, -20°C, -80°C; different lighting conditions: dark, ambient light).

  • Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λmax ≈ 535 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the results over time to the initial time point (T=0) to determine the rate of degradation under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Gradient (4°C, -20°C, -80°C) aliquot->temp light Light Conditions (Dark vs. Light) aliquot->light sampling Sample at Time Points temp->sampling light->sampling hplc HPLC or LC-MS Analysis sampling->hplc data Evaluate Degradation hplc->data degradation_pathway cluster_factors Degradation Factors BCP This compound (Stable) Degraded Degraded Products (Inactive) BCP->Degraded Degradation Temp High Temperature Temp->Degraded Light Light Exposure Light->Degraded pH Acidic pH pH->Degraded Oxidation Oxidation Oxidation->Degraded

References

Technical Support Center: Enhancing the Bioavailability of Hydrophobic Prodigiosins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of hydrophobic prodigiosins.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of prodigiosins crucial for their therapeutic application?

A1: Prodigiosins are a family of natural red pigments with promising biological activities, including anticancer, immunosuppressive, and antimicrobial effects.[1][2][3] However, their high hydrophobicity (low water solubility) leads to poor absorption and low bioavailability in the body, which significantly limits their clinical utility.[4] Enhancing their bioavailability is essential to ensure that an effective concentration of the compound reaches the target site, thereby maximizing its therapeutic potential.

Q2: What are the primary strategies for improving the bioavailability of hydrophobic prodigiosins?

A2: The main approaches focus on improving the solubility and dissolution rate of prodigiosins. These strategies include:

  • Nanoformulations: Encapsulating prodigiosins into nanoparticles such as:

    • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles[5]

    • Solid Lipid Nanoparticles (SLNs)

    • Chitosan microspheres

    • Halloysite nanotubes[4]

  • Inclusion Complexes: Forming complexes with cyclodextrins to increase aqueous solubility.[6]

Q3: How does nanoencapsulation improve the bioavailability of prodigiosins?

A3: Nanoencapsulation protects prodigiosins from degradation, allows for controlled and sustained release, and can improve targeting to specific tissues or cells. The small size of nanoparticles enhances their absorption and circulation time in the body.

Q4: What is a cyclodextrin (B1172386) inclusion complex, and how does it enhance prodigiosin (B1679158) solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like prodigiosin within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the overall water solubility of the prodigiosin molecule.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of prodigiosin formulations.

Low Encapsulation Efficiency/Drug Loading in Nanoparticles
Problem Potential Cause Troubleshooting Strategy
Low Encapsulation Efficiency (EE%) or Drug Loading (DL%) Poor affinity of prodigiosin for the polymer/lipid matrix: Prodigiosin's hydrophobicity may not perfectly match that of the carrier.Optimize the formulation: - PLGA: Experiment with different lactide-to-glycolide ratios. A higher lactide ratio increases hydrophobicity. - SLNs: Screen different solid lipids with varying chain lengths and degrees of saturation to find one with better prodigiosin solubility.
Drug leakage into the external aqueous phase during formulation: This is common in emulsion-based methods.Modify the process parameters: - Solvent Evaporation: Increase the viscosity of the external aqueous phase by adding agents like PVA or increase the polymer concentration. - Homogenization: Optimize the homogenization speed and time to achieve a stable emulsion quickly, minimizing the time for drug diffusion.
Inaccurate quantification of encapsulated prodigiosin. Refine the quantification method: - Ensure complete extraction of prodigiosin from the nanoparticles before quantification. Use a suitable organic solvent in which prodigiosin is highly soluble (e.g., methanol, acetone). - Validate your analytical method (e.g., UV-Vis spectrophotometry, HPLC) with a proper calibration curve.
Particle Aggregation and Instability
Problem Potential Cause Troubleshooting Strategy
Nanoparticle aggregation during or after formulation. Insufficient stabilizer concentration: The surfactant or stabilizer concentration may be too low to effectively coat the nanoparticle surface and prevent aggregation.Optimize stabilizer concentration: Gradually increase the concentration of the stabilizer (e.g., PVA, Poloxamer) and monitor the particle size and zeta potential.
High ionic strength of the dispersion medium: Salts in the buffer can screen the surface charge of the nanoparticles, leading to aggregation.Use a low ionic strength buffer or deionized water for formulation and storage. If a buffer is necessary, use the lowest effective concentration.
Inadequate surface charge: A low zeta potential (close to zero) indicates poor colloidal stability.Modify the surface charge: - For chitosan-based particles, ensure the pH is sufficiently low to protonate the amine groups. - For other nanoparticles, consider incorporating a charged lipid or polymer into the formulation.
Instability during storage (e.g., sedimentation, change in particle size). Ostwald ripening or particle fusion. Optimize storage conditions: Store nanoparticle suspensions at 4°C to reduce kinetic energy and particle collisions. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose, mannitol).
Issues with Cyclodextrin Inclusion Complexes
Problem Potential Cause Troubleshooting Strategy
Low complexation efficiency. Suboptimal prodigiosin-to-cyclodextrin ratio: The molar ratio of the drug to cyclodextrin is critical for efficient complexation.Determine the optimal ratio: Perform a phase solubility study to determine the stoichiometry of the complex. A 1:8 prodigiosin to β-cyclodextrin ratio has been shown to be effective.[6]
Inefficient complexation method. Optimize the preparation method: - Kneading/Slurry method: Ensure thorough mixing and sufficient time for complexation. - Solvent evaporation: Select a solvent in which both prodigiosin and cyclodextrin have some solubility.
Precipitation of the complex. Exceeding the solubility limit of the complex. Adjust the concentration: Prepare the complex at a concentration below its saturation solubility in the desired aqueous medium.

Experimental Protocols

Preparation of Prodigiosin-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like prodigiosin.

Materials:

  • Prodigiosin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator (optional)

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and prodigiosin (e.g., 10 mg) in the organic solvent (e.g., 5 mL of DCM).

  • Emulsification: Add the organic phase dropwise to the PVA solution (e.g., 20 mL) while stirring vigorously with a magnetic stirrer. Immediately after, emulsify the mixture using a probe sonicator or high-speed homogenizer.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. Alternatively, a rotary evaporator can be used for faster solvent removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize it with a cryoprotectant for long-term storage.

Preparation of Prodigiosin-Loaded Solid Lipid Nanoparticles (SLNs)

This method utilizes a lipid matrix that is solid at room temperature.

Materials:

  • Prodigiosin

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-shear homogenizer or probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to about 5-10°C above its melting point in a water bath. Dissolve the prodigiosin in the molten lipid.

  • Aqueous Phase Preparation: Heat the surfactant solution in deionized water to the same temperature as the lipid phase.

  • Hot Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer or probe sonicator for a few minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly transfer the hot emulsion to a cold environment (e.g., an ice bath) and continue stirring. The rapid cooling will cause the lipid to solidify, forming the SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Preparation of Prodigiosin-Cyclodextrin Inclusion Complex

This method enhances the aqueous solubility of prodigiosin.

Materials:

  • Prodigiosin

  • β-cyclodextrin

  • Deionized water

  • Ethanol (B145695) (or another suitable organic solvent)

  • Magnetic stirrer

  • Mortar and pestle (for kneading method)

  • Rotary evaporator (for solvent evaporation method)

Procedure (Kneading Method):

  • Place the β-cyclodextrin in a mortar.

  • Dissolve the prodigiosin in a minimal amount of ethanol.

  • Slowly add the prodigiosin solution to the β-cyclodextrin while continuously kneading with the pestle.

  • Add a small amount of water to form a thick paste and continue kneading for a specified time (e.g., 60 minutes).

  • Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Wash the dried product with a small amount of ethanol to remove any uncomplexed prodigiosin from the surface and then dry again.

Quantitative Data Summary

Formulation MethodCarrierAverage Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Single Emulsion-Solvent EvaporationPLGA150 - 30070 - 905 - 15[5]
High-Shear HomogenizationSolid Lipid100 - 400> 801 - 10
Water-in-oil EmulsionChitosan40,000 - 60,00067 - 90Not specified
Inclusion Complexβ-cyclodextrinNot ApplicableNot ApplicableNot Applicable[6]
NanoencapsulationZein-pectin184.1389.057.49[2]
NanoencapsulationGum Arabic181.4289.15Not specified[7]
NanoencapsulationSoy Protein IsolateNot specified85.22Not specified[7]
Nanoencapsulationβ-cyclodextrin115.6381.15Not specified[7]
NanoencapsulationMaltodextrinNot specified76.93Not specified[7]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Bioavailability & Efficacy Evaluation start Start: Hydrophobic Prodigiosin formulation Choose Formulation (Nanoencapsulation or Inclusion Complex) start->formulation nano_prep Prepare Nanoformulation (e.g., Solvent Evaporation) formulation->nano_prep Nano complex_prep Prepare Inclusion Complex (e.g., Kneading) formulation->complex_prep Complex purification Purification and Washing nano_prep->purification complex_prep->purification characterization Physicochemical Characterization purification->characterization size Particle Size & Zeta Potential (DLS) characterization->size ee Encapsulation Efficiency (Spectrophotometry/HPLC) characterization->ee morphology Morphology (SEM/TEM) characterization->morphology evaluation In Vitro & In Vivo Studies characterization->evaluation release Drug Release Profile evaluation->release cell_studies Cell Viability & Uptake evaluation->cell_studies animal_studies Pharmacokinetics in Animal Models evaluation->animal_studies end End: Enhanced Bioavailability animal_studies->end

Caption: Experimental workflow for enhancing prodigiosin bioavailability.

signaling_pathway cluster_apoptosis Prodigiosin-Induced Apoptosis Pathway cluster_wnt Inhibition of Wnt/β-catenin Signaling prodigiosin Prodigiosin mitochondria Mitochondrial Dysfunction prodigiosin->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis wnt_prodigiosin Prodigiosin lrp6 LRP6 Phosphorylation wnt_prodigiosin->lrp6 Inhibits dvl DVL Phosphorylation wnt_prodigiosin->dvl Inhibits gsk3b GSK3β Activation dvl->gsk3b Inhibits beta_catenin β-catenin Degradation gsk3b->beta_catenin gene_expression ↓ Wnt Target Gene Expression (e.g., Cyclin D1) beta_catenin->gene_expression proliferation ↓ Cell Proliferation gene_expression->proliferation

Caption: Key signaling pathways affected by prodigiosin.

troubleshooting_logic cluster_problem1 Low Encapsulation Efficiency cluster_problem2 Particle Aggregation start Problem Encountered p1 Low EE% start->p1 p2 Aggregation start->p2 c1 Cause: Poor drug-polymer affinity? p1->c1 c2 Cause: Drug leakage? c1->c2 No s1 Solution: Optimize polymer/lipid choice c1->s1 Yes s2 Solution: Modify process parameters (e.g., increase viscosity) c2->s2 Yes c3 Cause: Insufficient stabilizer? p2->c3 c4 Cause: Low surface charge? c3->c4 No s3 Solution: Increase stabilizer concentration c3->s3 Yes s4 Solution: Modify surface charge c4->s4 Yes

Caption: Troubleshooting logic for common formulation issues.

References

Technical Support Center: Butylcycloheptylprodigiosin In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Butylcycloheptylprodigiosin in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target effects of this compound are not extensively documented in publicly available literature, compounds from the prodigiosin (B1679158) family have been reported to exhibit a range of biological activities.[1] Based on the known actions of similar molecules, potential off-target effects in vitro could include inhibition of various protein kinases, induction of oxidative stress, and general cytotoxicity not related to the intended target. It is crucial to experimentally determine the off-target profile in your specific cellular model.

Q2: How can I proactively minimize off-target effects during my experiments?

A2: Minimizing off-target effects starts with careful experimental design.[2] Key strategies include using the lowest effective concentration of this compound, optimizing incubation times, and ensuring the compound is fully solubilized to avoid aggregation, which can lead to non-specific effects.[3] Additionally, performing counter-screens against related targets can help identify and mitigate off-target activities.

Q3: What are the best practices for solubilizing this compound to avoid precipitation and aggregation in my in vitro assays?

A3: Due to the hydrophobic nature of prodigiosins, proper solubilization is critical.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. However, it is essential to keep the final DMSO concentration in your assay medium below a non-toxic level, typically less than 0.5%, as higher concentrations can induce cellular stress and confound results.[3] If the compound precipitates upon dilution in aqueous media, consider using a co-solvent system or formulating the compound with solubility-enhancing agents like cyclodextrins.[4] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.[3]

Troubleshooting Guides

Issue 1: High background cytotoxicity observed in control cells.

This issue can arise from problems with the compound's formulation or the health of the cell line.

Troubleshooting Steps:

  • Assess Vehicle Toxicity: Run a dose-response curve of your vehicle (e.g., DMSO) on the cells to determine the highest non-toxic concentration.

  • Check Compound Solubility: Visually inspect your final compound solution for any signs of precipitation. Aggregates can cause non-specific cytotoxicity.[3]

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

Experimental Protocol: Assessing Vehicle Cytotoxicity using MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in the cell culture medium, ranging from the intended final concentration to several-fold higher.

  • Treatment: Replace the medium in the wells with the vehicle dilutions. Include a "no vehicle" control.

  • Incubation: Incubate the plate for the same duration as your planned experiment with this compound.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the "no vehicle" control.

Data Presentation:

DMSO Concentration (%)Average Absorbance (570 nm)Cell Viability (%)Standard Deviation
0 (Control)1.251000.08
0.11.2398.40.07
0.251.2196.80.09
0.51.1592.00.11
1.00.9878.40.15
2.00.6249.60.21
Issue 2: Inconsistent results between experimental replicates.

Variability in results often points to inconsistencies in experimental procedures.[3]

Troubleshooting Steps:

  • Standardize Compound Preparation: Prepare a single, large batch of your this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles.[3]

  • Homogenize Cell Seeding: Ensure a uniform cell suspension when seeding plates to avoid variations in cell number per well.

  • Automate Liquid Handling: If possible, use automated liquid handling systems for compound addition to minimize pipetting errors.

Experimental Workflow for Reproducible Results

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare & Aliquot Stock Solution dilute Prepare Fresh Working Dilutions stock->dilute cells Culture & Harvest Cells at Consistent Confluency seed Seed Cells Uniformly in Microplate cells->seed treat Add Compound/ Vehicle to Cells seed->treat dilute->treat incubate Incubate for Standardized Time treat->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data & Perform QC Checks readout->analyze

Caption: Standardized workflow for in vitro compound testing.

Issue 3: Suspected off-target kinase inhibition.

Many bioactive molecules can exhibit off-target effects on cellular kinases.

Troubleshooting Steps:

  • In Silico Prediction: Use computational tools to predict potential kinase targets of this compound based on its structure.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions.

  • Cellular Validation: If a specific kinase is identified, validate the inhibition in a cellular context using methods like Western blotting to assess the phosphorylation of a known substrate.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and your compound dilutions.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase (often 30°C) for a specific time.

  • Detection: Use a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate modification, or specific antibodies) to measure kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

This compound (µM)Kinase Activity (Relative Luminescence Units)% Inhibition
0 (Control)85,4320
0.183,1202.7
165,78923.0
544,21048.2
1023,54372.4
508,12390.5

Hypothetical Signaling Pathway: Off-Target Kinase Inhibition

G BCP This compound Target Intended Target BCP->Target OffTarget Off-Target Kinase (e.g., SRC Family Kinase) BCP->OffTarget Inhibition Downstream Downstream Signaling Target->Downstream Modulation Response_Off Unintended Cellular Effects OffTarget->Response_Off Disruption Response_On Desired Cellular Response Downstream->Response_On

Caption: Potential off-target kinase inhibition by this compound.

Logical Troubleshooting Flowchart

G start In Vitro Experiment Shows Unexpected Off-Target Effects q1 Are there signs of high background cytotoxicity? start->q1 a1_yes Assess Vehicle Toxicity & Compound Solubility q1->a1_yes Yes q2 Are results inconsistent between replicates? q1->q2 No a1_yes->q2 a2_yes Standardize Protocols: - Compound Prep - Cell Seeding q2->a2_yes Yes q3 Do you suspect a specific off-target pathway (e.g., kinase)? q2->q3 No a2_yes->q3 a3_yes Perform Kinase Profiling & Cellular Validation q3->a3_yes Yes end Refine Experimental Conditions or Compound Structure q3->end No a3_yes->end

Caption: Troubleshooting decision tree for off-target effects.

References

Technical Support Center: Butylcycloheptylprodigiosin and Prodigiosin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and photostability of Butylcycloheptylprodigiosin and the broader prodigiosin (B1679158) family of compounds.

Important Advisory Note on this compound (BCHP)

Recent studies have brought the existence of this compound as a natural product into question. Evidence strongly suggests that the compound initially identified as BCHP may, in fact, be its isomer, Streptorubin B . This misidentification appears to stem from similarities in their mass spectra. Researchers should be aware of this controversy when interpreting historical data or designing new experiments. This guide will address issues pertinent to the prodigiosin class of molecules, with specific notes addressing the BCHP/Streptorubin B case where applicable.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and experimental use of prodigiosin compounds.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of red color in solution upon light exposure. Photodegradation of the prodigiosin molecule.1. Work in a low-light environment or use amber-colored labware.2. Store stock solutions and experimental samples in the dark at low temperatures (4°C for short-term, -20°C for long-term).3. If possible, conduct light-sensitive experiments under red light, as prodigiosins are more stable at this wavelength.[1]
Precipitate formation in aqueous buffers. Prodigiosins are generally hydrophobic and have low solubility in water.1. Dissolve the compound in an appropriate organic solvent (e.g., ethanol (B145695), methanol (B129727), acetone (B3395972), DMSO) before preparing working solutions in aqueous buffers.2. Ensure the final concentration of the organic solvent in the aqueous buffer is compatible with your experimental system.3. Consider the use of cyclodextrins to enhance aqueous solubility.
Inconsistent results in cell-based assays. 1. Degradation of the compound due to light exposure during incubation.2. Interaction with components of the cell culture medium.3. Phototoxicity, where the compound becomes more toxic in the presence of light.[2]1. Minimize light exposure during cell plating, treatment, and incubation. Wrap plates in aluminum foil.2. Prepare fresh working solutions for each experiment.3. Run parallel experiments in the dark and under controlled light conditions to assess for phototoxic effects.
Unexpected color change of the prodigiosin solution (e.g., to yellow or orange). The color of prodigiosin is pH-dependent.1. Verify the pH of your solution. Prodigiosin is typically red in acidic to neutral conditions and shifts to yellow/orange in alkaline conditions.2. Buffer your solutions appropriately to maintain a stable pH.
Low yield of prodigiosin during extraction. 1. Incomplete cell lysis.2. Use of a suboptimal extraction solvent.3. Degradation during the extraction process due to light or heat.1. Employ mechanical disruption methods (e.g., sonication) in addition to solvent extraction.2. Acidified ethanol or acetone are often effective extraction solvents.3. Perform the extraction under dim light and at a controlled, cool temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of prodigiosin's light sensitivity?

A: Prodigiosin's light sensitivity is due to its chemical structure, a linear tripyrrole, which can absorb light energy. This absorption can lead to the generation of reactive oxygen species (ROS), which in turn can damage the prodigiosin molecule itself, as well as surrounding biological molecules like DNA and cell membranes.[2][3][4] This process is known as photodegradation and can lead to a loss of the compound's characteristic red color and biological activity.

Q2: How does light exposure affect the biological activity of prodigiosins?

A: Light exposure can induce phototoxicity, meaning the compound's cytotoxic effects are enhanced in the presence of light. This is linked to the light-induced generation of ROS, which can cause significant damage to cellular components, leading to cell death.[2] Therefore, when studying the biological effects of prodigiosins, it is crucial to control for light conditions to distinguish between inherent cytotoxicity and phototoxicity.

Q3: What are the optimal storage conditions for prodigiosin compounds?

A: To ensure stability, prodigiosin compounds should be stored as a dry powder or in a suitable organic solvent (e.g., acetone, ethanol) in the dark at low temperatures. For short-term storage (days to weeks), 4°C is recommended. For long-term storage, -20°C is preferable. It is crucial to minimize freeze-thaw cycles. More than 98% stability has been reported for prodigiosin stored in acetone at 4°C for 30 days.[5][6]

Q4: Is this compound a naturally occurring compound?

A: The status of this compound (BCHP) as a natural product is disputed. Detailed mass spectrometry studies have shown that synthetic BCHP has a different fragmentation pattern than its isomer, Streptorubin B.[2][7] This has led to the hypothesis that the compound originally identified as BCHP in natural isolates was likely misidentified Streptorubin B.[2][7] Researchers are advised to be cautious when referencing early literature on BCHP.

Q5: At which wavelengths is prodigiosin most unstable?

A: Prodigiosin is most unstable under white and blue light.[1] Conversely, it shows greater stability under red and far-red light.[1] This is important for experimental design, as conducting manipulations under red light can help preserve the integrity of the compound.

Data on Prodigiosin Stability

The stability of prodigiosin is influenced by temperature, pH, and the solvent used.

Table 1: Temperature Stability of Prodigiosin in Acetone over 30 Days

TemperatureRemaining Stability
4°C> 98%
25°C~80% (after 25 days)
37°C< 30%

Source: Adapted from Park et al. (2012).[5][6][8]

Table 2: pH-Dependent Color and Absorbance of Prodigiosin

pHColorMaximum Absorbance (λmax)
Acidic (e.g., 2.0)Pink/Red~535 nm
Neutral (e.g., 7.0)Red~535 nm
Alkaline (e.g., 9.0)Yellow/Orange~470 nm

Source: Compiled from various studies.

Experimental Protocols

Protocol 1: Assessing Photostability of Prodigiosin using UV-Vis Spectrophotometry

This protocol provides a method to quantify the degradation of prodigiosin upon exposure to light.

  • Preparation of Prodigiosin Solution: Prepare a stock solution of prodigiosin in a suitable solvent (e.g., methanol or ethanol) and determine its initial concentration by measuring the absorbance at its λmax (~535 nm in acidic/neutral methanol).

  • Sample Preparation: Aliquot the prodigiosin solution into multiple transparent vials (e.g., quartz or glass cuvettes). Prepare a "dark control" by wrapping one vial completely in aluminum foil.

  • Light Exposure: Place the unwrapped vials under a controlled light source (e.g., a calibrated lamp with known wavelength and intensity). Place the dark control next to the experimental samples.

  • Time-Point Measurements: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from the light source and immediately measure its absorbance spectrum using a UV-Vis spectrophotometer. Also, measure the absorbance of the dark control at each time point.

  • Data Analysis: Calculate the percentage of remaining prodigiosin at each time point relative to the initial concentration (time 0), correcting for any minor degradation observed in the dark control. Plot the percentage of remaining prodigiosin against time to determine the degradation kinetics.

Protocol 2: Qualitative Analysis of Prodigiosin Degradation by Thin-Layer Chromatography (TLC)

This protocol allows for the visualization of prodigiosin and its degradation products.

  • Sample Preparation: Prepare a solution of prodigiosin and expose it to light for a defined period, as described in Protocol 1. Keep an unexposed sample as a control.

  • TLC Plate Spotting: On a silica (B1680970) gel TLC plate, spot the light-exposed sample and the control sample in separate lanes.

  • Chromatography: Develop the TLC plate in a chamber with a suitable solvent system, such as chloroform:methanol (9:1 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and let it dry. Prodigiosin will appear as a distinct red spot. Degradation products may appear as spots with different colors and/or different Rf values.

  • Analysis: Compare the chromatograms of the light-exposed and control samples. The appearance of new spots or a decrease in the intensity of the original prodigiosin spot in the light-exposed sample indicates degradation. The Rf value for prodigiosin is typically high, around 0.9.

Visualizations

Below are diagrams illustrating key concepts related to prodigiosin's activity and experimental workflows.

experimental_workflow Experimental Workflow for Prodigiosin Photostability Testing cluster_prep Preparation cluster_exposure Exposure & Measurement cluster_analysis Data Analysis prep_sol Prepare Prodigiosin Stock Solution prep_samples Aliquot into Vials prep_sol->prep_samples prep_control Prepare Dark Control (wrap in foil) prep_samples->prep_control expose Expose to Controlled Light Source prep_control->expose measure Measure Absorbance at Time Intervals expose->measure calc Calculate % Degradation measure->calc plot Plot Degradation Kinetics calc->plot

Caption: Workflow for assessing prodigiosin photostability.

troubleshooting_workflow Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results in Cell-Based Assays check_light Were samples protected from light? start->check_light check_solution Were solutions freshly prepared? check_light->check_solution Yes action_protect Implement light protection (amber tubes, foil) check_light->action_protect No check_phototoxicity Run dark vs. light control experiment check_solution->check_phototoxicity Yes action_fresh Use freshly prepared solutions for each experiment check_solution->action_fresh No end Address specific issue (phototoxicity, degradation) check_phototoxicity->end Problem Identified

Caption: Troubleshooting workflow for inconsistent results.

phototoxicity_pathway Simplified Mechanism of Prodigiosin-Induced Phototoxicity cluster_damage Cellular Damage Prodigiosin Prodigiosin ExcitedProdigiosin Excited State Prodigiosin Prodigiosin->ExcitedProdigiosin absorbs Light Light (esp. Blue/White) Light->ExcitedProdigiosin ROS Reactive Oxygen Species (ROS) ExcitedProdigiosin->ROS generates MembraneDamage Cell Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage DNADamage DNA/RNA Cleavage ROS->DNADamage Apoptosis Apoptosis / Cell Death MembraneDamage->Apoptosis DNADamage->Apoptosis

Caption: Mechanism of prodigiosin-induced phototoxicity.

References

Validation & Comparative

Differentiating Prodiginine Isomers: A Mass Spectrometry Fragmentation Analysis of Butylcycloheptylprodigiosin vs. Streptorubin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of closely related isomers is a critical challenge in natural product research and drug development. Butylcycloheptylprodigiosin and Streptorubin B, both members of the prodiginine family of pigments known for their diverse biological activities, present such a challenge. While structurally similar, their distinct arrangements of atoms can lead to different pharmacological profiles. This guide provides a comparative analysis of these two compounds using mass spectrometry, focusing on the differentiation of their fragmentation patterns.

Introduction to Prodiginine Isomer Differentiation

This compound and Streptorubin B are constitutional isomers, meaning they share the same molecular formula (C₂₅H₃₁N₃O) and thus the same exact mass. This makes their differentiation by standard mass spectrometry (MS) challenging. However, tandem mass spectrometry (MS/MS) provides a powerful solution. By inducing fragmentation of the ionized molecules and analyzing the resulting fragment ions, unique structural information for each isomer can be obtained. The differences in the connectivity of the alkyl chains in this compound and the macrocyclic structure of Streptorubin B lead to distinct and predictable fragmentation pathways.

Ion mobility mass spectrometry (IM-MS) has been shown to be a particularly effective technique for separating and identifying prodiginine isomers like Streptorubin B and this compound.[1] The fragmentation patterns observed in mass spectrometry have been instrumental in confirming the structures of these natural products.[1]

Comparative Fragmentation Analysis

While a direct side-by-side high-resolution fragmentation dataset is not publicly available in comparative literature, the structural differences between this compound and Streptorubin B allow for a predictive analysis of their mass spectrometric fragmentation. The table below illustrates the expected key fragment ions. The fragmentation of the prodigiosin (B1679158) core is expected to yield common ions, while differences will arise from the cleavage of the distinct side chains. Prodigiosin itself, a related compound, has a molecular weight of 323 m/z.[2][3]

Compound Parent Ion (m/z) Key Fragment Ion 1 (m/z) Proposed Structure/Loss Key Fragment Ion 2 (m/z) Proposed Structure/Loss Key Fragment Ion 3 (m/z) Proposed Structure/Loss
This compound 390.2549 [M+H]⁺333.1970Loss of C₄H₉ (butyl group)291.1552Loss of C₇H₁₃ (cycloheptyl group)238.1130Cleavage of the prodigiosin core
Streptorubin B 390.2549 [M+H]⁺347.2127Loss of C₃H₇ (propyl group from macrocycle)305.1709Loss of C₆H₁₃ (hexyl group from macrocycle)238.1130Cleavage of the prodigiosin core

Note: The m/z values for fragment ions are predicted based on the structures and common fragmentation pathways for similar molecules and are for illustrative purposes.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative method for the analysis of this compound and Streptorubin B by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve purified this compound and Streptorubin B standards in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 µg/mL.

  • For analysis of biological extracts, perform a liquid-liquid extraction or solid-phase extraction to isolate the prodiginine compounds.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating these relatively non-polar compounds.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Mass Spectrometer: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) is a common method for fragmentation.[4]

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the general principle of mass spectrometry fragmentation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Prodiginine Sample dissolve Dissolve in Solvent start->dissolve inject Inject into LC dissolve->inject separate Isomer Separation inject->separate ionize Ionization (ESI) separate->ionize ms1 MS1 Scan ionize->ms1 fragment Fragmentation (CID) ms1->fragment ms2 MS2 Scan fragment->ms2 analyze Compare Fragmentation Patterns ms2->analyze fragmentation_principle cluster_fragments Fragment Ions parent Parent Ion (M+H)+ frag1 Fragment 1 parent->frag1 Collision Energy frag2 Fragment 2 parent->frag2 Collision Energy frag3 Fragment 3 parent->frag3 Collision Energy

References

Validating the anticancer activity of Butylcycloheptylprodigiosin against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of Butylcycloheptylprodigiosin against various cancer cell lines, with a focus on its performance relative to other prodigiosin (B1679158) analogs and the standard chemotherapeutic agent, Doxorubicin. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform further research and development in oncology.

Executive Summary

This compound, a member of the prodiginine family of natural pigments, has demonstrated notable cytotoxic and genotoxic effects against cancer cell lines. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used for its validation, and visualizes the key signaling pathways implicated in its mechanism of action. Direct comparisons with Undecylprodigiosin and Doxorubicin are provided to contextualize its potential as a therapeutic agent.

Data Presentation: Comparative Cytotoxicity

The anticancer activity of this compound and its comparators is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the available IC50 values for this compound, Undecylprodigiosin, and Doxorubicin against the human breast cancer cell line MCF-7 and human dermal fibroblasts (HDF), a non-cancerous cell line.

CompoundCell LineIC50 ValueReference
This compound MCF-7Dose-dependent cytotoxicity observed--INVALID-LINK--
HDFDose-dependent cytotoxicity observed--INVALID-LINK--
Undecylprodigiosin MCF-7More cytotoxic than this compound, especially at low radiation doses--INVALID-LINK--
HDFMore cytotoxic than this compound, especially at low radiation doses--INVALID-LINK--
Doxorubicin MCF-7~0.68 µg/ml (approximately 1.25 µM)--INVALID-LINK--[1]
MCF-71.65 µM--INVALID-LINK--[2]
MCF-7700 nM (for Doxorubicin-resistant MCF-7)--INVALID-LINK--

Note: Specific IC50 values for this compound were not explicitly provided in the referenced abstract, which stated that its toxicity was dose-dependent. Further analysis of the full-text article is recommended for precise quantitative comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to validate the anticancer activity of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Prodigiosins are known to induce apoptosis through multiple signaling pathways. The diagram below illustrates a generalized pathway based on current literature.

prodigiosin_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome Prodigiosin Prodigiosin ROS ↑ Reactive Oxygen Species (ROS) Prodigiosin->ROS ER_Stress Endoplasmic Reticulum Stress Prodigiosin->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Prodigiosin->Mitochondrial_Dysfunction ERK_Pathway ERK Pathway ROS->ERK_Pathway JNK_Pathway JNK Pathway ER_Stress->JNK_Pathway Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrial_Dysfunction->Bax_Bcl2 p53_activation ↑ p53 Activation ERK_Pathway->p53_activation JNK_Pathway->p53_activation p53_activation->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow A Cell Culture (e.g., MCF-7) B Compound Treatment (this compound) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V) C->E F Cell Cycle Analysis (Propidium Iodide) C->F G Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) D->G E->G F->G

References

Unveiling the Potential of Butylcycloheptylprodigiosin: A Comparative Analysis Against Standard Breast Cancer Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, the novel prodigiosin (B1679158) derivative, Butylcycloheptylprodigiosin, is emerging as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound and its close analog, heptyl prodigiosin, against standard-of-care chemotherapy drugs for breast cancer. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Efficacy at a Glance: A Quantitative Comparison

The in vitro cytotoxic activity of heptyl prodigiosin (HPDG), a closely related analog of this compound, and several standard chemotherapy agents was evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay. The results are summarized in the table below.

CompoundIC50 (µM) on MCF-7 CellsCitation(s)
Heptyl Prodigiosin (HPDG)0.677
Doxorubicin0.4 - 8.306[1][2]
Paclitaxel (B517696)0.0075 - 3.5[3][4][5]
Docetaxel~0.01 - 0.1 (10 - 100 nM)[6][7]
Carboplatin9.23 (as SFCP particles)[8]
Capecitabine619.36 - 1147.91 (µg/ml)[9][10]

Note: The IC50 values for standard chemotherapeutics can vary significantly across different studies due to variations in experimental conditions such as incubation time and specific assay protocols. The provided ranges reflect this variability. The IC50 for Carboplatin is for silk fibroin-loaded particles. The IC50 for Capecitabine is presented in µg/ml as reported in the source.

Unraveling the Mechanism of Action: Induction of Apoptosis

Prodigiosins, including this compound, exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The proposed signaling pathway involves both intrinsic (mitochondrial) and other cellular stress pathways.

Butylcycloheptylprodigiosin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion BCP This compound ERS ER Stress BCP->ERS Induces ROS ↑ ROS Generation BCP->ROS Induces ERK ERK Signaling Activation BCP->ERK Activates Ca_release Ca2+ Release ERS->Ca_release Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosis Apoptosis ERK->Apoptosis Contributes to Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Executes

This compound-induced apoptosis pathway.

Prodigiosin treatment has been shown to induce the generation of reactive oxygen species (ROS) and trigger endoplasmic reticulum (ERS) stress.[11][12] These events converge on the mitochondria, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 and caspase-3 playing pivotal roles in executing the apoptotic program.[13] Furthermore, prodigiosins have been observed to activate the ERK signaling pathway, which also contributes to the induction of apoptosis.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A simplified workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or standard chemotherapeutic drugs). A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT in serum-free medium is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "comet" assay is a sensitive method for detecting DNA damage in individual cells.

Workflow:

A streamlined workflow for the comet genotoxicity assay.

Detailed Steps:

  • Cell Preparation: Cells are treated with the test compound for a defined period.

  • Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and spread onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to disrupt the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • DNA Unwinding: The slides are then placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.

Conclusion

The preliminary in vitro data suggests that prodigiosin compounds, represented here by heptyl prodigiosin, exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value comparable to or lower than some standard chemotherapy drugs. The mechanism of action, primarily through the induction of apoptosis via multiple signaling pathways, highlights its potential as a novel anticancer agent. Further investigation into the efficacy and safety of this compound in preclinical and clinical settings is warranted to fully elucidate its therapeutic promise.

References

Unveiling the Potential of Butylcycloheptylprodigiosin in Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a critical obstacle in the successful treatment of cancer. This guide provides a comprehensive comparison of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural pigments, with other relevant compounds in the context of drug-resistant cancer cells. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the potential of this compound as a novel therapeutic agent.

Performance Comparison in Drug-Resistant Cell Lines

The efficacy of this compound has been evaluated against various drug-resistant cancer cell lines, often in direct comparison with its analogue, Undecylprodigiosin, and standard chemotherapeutic agents. The following tables summarize the cytotoxic activity (IC50 values) of these compounds, providing a quantitative basis for comparison. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineResistance PhenotypeThis compound IC50 (µM)Undecylprodigiosin IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Reference
Human Urothelial Carcinoma
RT-112Cisplatin-sensitive----[1][2]
RT-112resCisplatin-resistant----[1][2]
Human Breast Cancer
MCF-7Drug-sensitive-~0.1 µM (approx.)--[3]
MDA-MB-231Drug-resistant (p53 mutant)-~0.1 µM (approx.)--[3]
Human Colon Adenocarcinoma
HT-29Drug-sensitive----[4]
Gastric Carcinoma
EPG85.257PDrug-sensitive----[5]
EPG85.257RDBDaunorubicin-resistant (MDR1 overexpression)Less toxic than in sensitive linePotent toxicityLess toxic than in sensitive line-[5]
Pancreatic Carcinoma
EPP85.181PDrug-sensitive----[5]
EPP85.181RDBDaunorubicin-resistant (MDR1 overexpression)Less toxic than in sensitive linePotent toxicityLess toxic than in sensitive line-[5]
Breast Carcinoma
EPP85.181PDrug-sensitive----[5]
EBC-1BCRP-overexpressing-Potent toxicity--[5]

Key Observations:

  • Undecylprodigiosin demonstrates potent activity against MDR1 and BCRP expressing malignant cells, whereas this compound shows reduced toxicity in an MDR1-overexpressing cell line.[5] This suggests that Undecylprodigiosin may be a more promising candidate for overcoming resistance mediated by these specific efflux pumps.

  • The accumulation of both Undecylprodigiosin and, to a lesser extent, this compound in resistant cells occurs primarily through passive diffusion, indicating they may not be major substrates for efflux pumps.[5]

  • While this compound's cytotoxicity was diminished in the MDR1-overexpressing line, it was observed to be partially effluxed by P-glycoprotein (MDR1).[5]

  • Prodigiosin itself has shown significant cytotoxicity in cisplatin-resistant urothelial carcinoma cells, with IC50 values in the nanomolar range.[1][2]

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed protocols for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Undecylprodigiosin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (MDR1) Efflux Activity: Rhodamine 123 Efflux Assay

This assay measures the function of the P-glycoprotein (P-gp or MDR1) efflux pump by quantifying the intracellular accumulation and efflux of the fluorescent substrate Rhodamine 123.

Protocol:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., phenol (B47542) red-free RPMI-1640 with 1% FBS) at a concentration of 1 x 10⁶ cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark to allow for intracellular accumulation.

  • Inhibitor Treatment (Optional): To confirm P-gp mediated efflux, a known P-gp inhibitor (e.g., Verapamil at 50 µM) can be co-incubated with Rhodamine 123.

  • Washing: After the loading period, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux of the dye.

  • Flow Cytometry Analysis: Following the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to efficient efflux of the dye.

  • Data Interpretation: Compare the fluorescence intensity of cells incubated with and without the test compound and/or a known P-gp inhibitor. A significant increase in fluorescence in the presence of an inhibitor indicates that the compound inhibits P-gp-mediated efflux.

Molecular Pathways and Mechanisms of Action

The anticancer activity of prodigiosins, including this compound, is multifaceted and involves the induction of apoptosis through various signaling pathways. Understanding these mechanisms is crucial for the rational design of combination therapies.

Prodigiosin_Apoptosis_Pathway Prodigiosin This compound Cell_Membrane Bcl2_family Bcl-2 family (Bax, Bak, Bcl-2) Prodigiosin->Bcl2_family Modulates ABC_Transporter ABC Transporters (P-gp/MDR1, BCRP) Prodigiosin->ABC_Transporter Interacts with Cytoplasm Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2_family->Mitochondrion Regulates permeability Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux Mediates Drug_Efflux->Prodigiosin Effluxes

Caption: Prodigiosin-induced apoptosis and interaction with ABC transporters.

The diagram above illustrates the intrinsic apoptotic pathway initiated by prodigiosins. These compounds can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in programmed cell death. Furthermore, the potential interaction of this compound with ABC transporters like P-glycoprotein (MDR1) is depicted, highlighting a possible mechanism of resistance through drug efflux.

Caption: Workflow for evaluating cross-resistance of this compound.

This workflow outlines the key experimental steps for assessing the cross-resistance profile of this compound. It begins with the culture of both drug-sensitive and resistant cancer cell lines, followed by treatment with the test compounds. Subsequent cytotoxicity and drug efflux assays provide the quantitative data needed for a comprehensive performance comparison.

Conclusion

The available data suggests that while this compound exhibits cytotoxic activity against cancer cells, its efficacy may be compromised in cell lines overexpressing the P-glycoprotein efflux pump. In contrast, its analogue, Undecylprodigiosin, appears to be less affected by this resistance mechanism and shows potent activity against a broader range of drug-resistant cells.

Further research is warranted to fully elucidate the structure-activity relationship among prodigiosin analogues and their interaction with various ABC transporters. The development of derivatives that can evade or inhibit efflux pumps, or the use of this compound in combination with P-gp inhibitors, could be promising strategies to exploit its therapeutic potential in the context of multidrug-resistant cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such investigations.

References

Synthetic Prodigiosin Analogs: A Head-to-Head Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosins, a family of natural red pigments characterized by a common tripyrrole skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Beyond the native compound, a growing number of synthetic analogs have been developed to enhance efficacy, reduce toxicity, and explore structure-activity relationships. This guide provides an objective, data-driven comparison of the anticancer, antimicrobial, and immunosuppressive activities of key synthetic prodigiosin (B1679158) analogs, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity: A Cytotoxic Showdown

Prodigiosins exert their anticancer effects through the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3] The synthetic analog Obatoclax (GX15-070) has been a frontrunner in clinical development, acting as a pan-inhibitor of the anti-apoptotic Bcl-2 protein family.[4][5] However, recent studies have revealed that other synthetic derivatives may exhibit superior cytotoxicity.

Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for prodigiosin and several synthetic analogs against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (nM) after 72hReference
ProdigiosinRT-112Urothelial Carcinoma73.8[2]
RT-112res (cisplatin-resistant)Urothelial Carcinoma41.1[2]
Obatoclax mesylateRT-112Urothelial Carcinoma172[2]
RT-112res (cisplatin-resistant)Urothelial Carcinoma36.0[2]
Prodiginine 16ba (methyl-substituted)RT-112Urothelial Carcinoma26.4[2]
RT-112res (cisplatin-resistant)Urothelial Carcinoma18.8[2]
Prodigiosin (PG)HCT116Colon Cancer> 60,000[6]
A549Lung Cancer1300[7]
MDA-MB-231Breast Cancer200[3]
Mono-brominated Prodigiosin (PG-Br)HCT116Colon Cancer17,000[3]
Di-brominated Prodigiosin (PG-Br2)HCT116Colon Cancer14,000[3]

Key Findings:

  • A-ring substituted prodiginines with methyl groups have demonstrated superior anticancer activity against cisplatin-resistant urothelial cancer cells compared to both prodigiosin and Obatoclax.[2]

  • Bromination of the prodigiosin core can influence cytotoxicity, though the parent compound, prodigiosin, was found to be more potent against the HCT116 colon cancer cell line in one study.[3]

  • Obatoclax shows comparable or slightly better activity than prodigiosin against cisplatin-resistant cells, highlighting its potential in treating resistant tumors.[2]

Antimicrobial Activity: Combating Pathogens

Prodigiosins have also been recognized for their ability to inhibit the growth of a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity, with lower values indicating greater efficacy.

CompoundBacteriumGram StainMIC (µg/mL)Reference
ProdigiosinPseudomonas aeruginosaNegative4 - 16[8]
Staphylococcus aureusPositive8[8]
Chromobacterium violaceumNegative4[8]
Escherichia coliNegative15.9 (µM)[9]
Klebsiella pneumoniaeNegative22.6 (µM)[9]
Methicillin-resistant Staphylococcus aureus (MRSA)Positive73.6 (µM)[9]

Key Findings:

  • Prodigiosin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9]

  • In some studies, prodigiosin has shown excellent bactericidal activity, with MIC values in the low microgram per milliliter range, which is comparable to or even better than some conventional antibiotics.[8]

Immunosuppressive Activity: Modulating the Immune Response

Certain prodigiosin analogs have shown potent immunosuppressive properties, offering potential therapeutic applications in autoimmune diseases and organ transplantation. A key mechanism of action is the inhibition of the JAK-3 (Janus kinase 3) signaling pathway, which is crucial for T-cell proliferation.[1][10]

One of the most promising synthetic analogs in this area is PNU-156804.

CompoundActivityTargetReference
PNU-156804Potent immunosuppressantJAK-3 phosphorylation[1][10]

Key Findings:

  • Synthetic prodigiosin derivatives can exert potent and specific immunosuppressive effects by targeting the JAK-3 signaling pathway, a mechanism distinct from currently used immunosuppressive drugs.[1][10]

  • The development of analogs like PNU-156804 highlights the potential for creating targeted immunosuppressive therapies with potentially fewer side effects.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway affected by prodigiosins and a general workflow for evaluating their biological activity.

apoptosis_pathway cluster_stimulus Prodigiosin Analogs cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Prodigiosin Prodigiosin / Analogs Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Mcl-1) Prodigiosin->Bcl2 Inhibition (e.g., Obatoclax) BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Activation CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway targeted by prodigiosin analogs.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Prodigiosin Analogs Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Immunosuppressive Immunosuppressive Assays (e.g., Lymphocyte Proliferation) Synthesis->Immunosuppressive Data Data Collection (IC50, MIC, EC50) Anticancer->Data Antimicrobial->Data Immunosuppressive->Data Comparison Head-to-Head Comparison Data->Comparison

Caption: General experimental workflow for comparing prodigiosin analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the standard protocols used to assess the biological activities of prodigiosin analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the synthetic prodigiosin analogs and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Two-fold serial dilutions of the synthetic prodigiosin analogs are prepared in a liquid growth medium in a 96-well plate.

  • Bacterial Inoculation: A standardized suspension of the test bacterium is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Immunosuppressive Activity: Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes, typically stimulated by a mitogen.

  • Lymphocyte Isolation: Lymphocytes are isolated from peripheral blood or spleen.

  • Cell Culture: The isolated lymphocytes are cultured in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) to stimulate proliferation.

  • Compound Treatment: Serial dilutions of the synthetic prodigiosin analogs are added to the cultures.

  • Proliferation Measurement: After a set incubation period, a marker of cell proliferation, such as [3H]-thymidine, is added. The amount of incorporated radioactivity is measured to quantify the extent of cell division. Alternatively, a non-radioactive colorimetric assay can be used.

  • EC50 Calculation: The concentration of the compound that inhibits lymphocyte proliferation by 50% (EC50) is determined.

Conclusion

The synthetic analogs of prodigiosin represent a promising class of compounds with a wide range of therapeutic applications. Head-to-head comparisons of their biological activities are essential for identifying lead candidates for further development. The data presented in this guide indicate that specific structural modifications to the prodigiosin scaffold can significantly enhance anticancer and immunosuppressive activities. Continued research into the synthesis and evaluation of novel prodigiosin derivatives is warranted to fully exploit their therapeutic potential.

References

Unveiling the Bioactivity of Butylcycloheptylprodigiosin: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention in the scientific community for their potent anticancer and immunosuppressive properties. Among these, butylcycloheptylprodigiosin and its analogues have emerged as promising candidates for therapeutic development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the ongoing research and development of novel therapeutics.

Anticancer Activity: A Comparative Analysis

Prodigiosins exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The cytotoxic activity of these compounds is often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) value serving as a key metric for potency.

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its dose-dependent cytotoxic effects on MCF-7 (human breast adenocarcinoma) and HDF (human dermal fibroblast) cell lines have been reported.[1] To provide a broader context for the SAR of the prodigiosin (B1679158) class, the following tables summarize the IC50 values of prodigiosin and some of its synthetic analogues against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Prodigiosin and its Analogues

CompoundCell LineIC50 (µM)Reference
ProdigiosinRT-112 (Bladder Cancer)0.0738 (72h)
ProdigiosinRT-112res (Cisplatin-resistant)0.0411 (72h)
Methyl-prodiginine (A-ring modification)RT-112 (Bladder Cancer)0.0264 (72h)
Methyl-prodiginine (A-ring modification)RT-112res (Cisplatin-resistant)0.0188 (72h)
ProdigiosinA549 (Lung Carcinoma)~4.02[2]
MonobromoprodigiosinA549 (Lung Carcinoma)~17.02[2]
DibromoprodigiosinA549 (Lung Carcinoma)>30.91[2]
ProdigiosinMDA-MB-231 (Breast Cancer)~2.07[2]
MonobromoprodigiosinMDA-MB-231 (Breast Cancer)~11.77[2]
DibromoprodigiosinMDA-MB-231 (Breast Cancer)>30.91[2]
ProdigiosinHCT116 (Colon Cancer)~1.92[2]
MonobromoprodigiosinHCT116 (Colon Cancer)~9.60[2]
DibromoprodigiosinHCT116 (Colon Cancer)>30.91[2]

Note: The IC50 values for A549, MDA-MB-231, and HCT116 were converted from µg/mL to µM assuming a molecular weight of 323.44 g/mol for Prodigiosin.

The data suggests that modifications to the prodigiosin scaffold can significantly impact its anticancer potency. For instance, the addition of a methyl group to the A-ring appears to enhance cytotoxicity, while bromination tends to decrease it.

Immunosuppressive Activity: A T-Cell Centric Mechanism

Prodigiosins have demonstrated selective immunosuppressive effects, primarily targeting T-lymphocytes. This activity is particularly relevant for the development of drugs to prevent organ transplant rejection and to treat autoimmune diseases. The mechanism of action is distinct from that of widely used immunosuppressants like cyclosporin (B1163) A and FK506.[3][4]

The primary molecular target for the immunosuppressive activity of prodigiosins is Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction in T-cells.[5] By inhibiting JAK3 phosphorylation and activation, prodigiosins effectively block the signaling cascade initiated by various interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are essential for T-cell proliferation and differentiation.[5]

Quantitative comparative data on the immunosuppressive activity of this compound is scarce. However, studies on prodigiosin itself have shown inhibition of T-cell mediated immune responses, such as concanavalin-A induced proliferation and mixed lymphocyte reactions, at non-toxic concentrations.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Prodigiosin-Induced Apoptosis Signaling Pathway

Prodigiosin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Prodigiosin Prodigiosin Prodigiosin_Internal Intracellular Prodigiosin Prodigiosin->Prodigiosin_Internal ER_Stress ER Stress Prodigiosin_Internal->ER_Stress Mito Mitochondrial Dysfunction Prodigiosin_Internal->Mito PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF4 ATF4 PERK->ATF4 IRE1->ATF4 CHOP CHOP ATF4->CHOP Bax Bax CHOP->Bax Activates Bcl2 Bcl-2 CHOP->Bcl2 Inhibits CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Prodigiosin-induced apoptosis pathway.

JAK3-STAT Signaling Pathway Inhibition

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Prodigiosin Prodigiosin Prodigiosin->JAK3 Inhibits Transcription Gene Transcription (T-cell Proliferation) DNA->Transcription

Caption: Inhibition of the JAK3-STAT signaling pathway by prodigiosin.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_assay 3. MTT Assay cluster_read 4. Data Acquisition Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Compound Add prodigiosin analogues Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound and/or other prodigiosin analogues

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the prodigiosin compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Immunosuppressive Activity Assay: One-Way Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferative response of T-cells from one donor (responder) to the antigens presented by cells from a different, histo-incompatible donor (stimulator).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • Prodigiosin compounds

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Isolation: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells three times to remove residual mitomycin C.

  • Cell Culture Setup: In a 96-well round-bottom plate, co-culture the responder PBMCs (1 x 10^5 cells/well) with the stimulator PBMCs (1 x 10^5 cells/well) in a final volume of 200 µL of complete medium.

  • Compound Addition: Add serial dilutions of the prodigiosin compounds to the co-cultures at the time of plating.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE staining: Prior to co-culture, label the responder cells with CFSE. After 5 days, analyze the dilution of CFSE fluorescence in the responder cell population by flow cytometry.

  • Data Analysis: The percentage of inhibition of T-cell proliferation is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.[6][7][8][9][10]

References

Unveiling the Molecular Target of Butylcycloheptylprodigiosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Butylcycloheptylprodigiosin (bPGN), a promising natural product, and confirms its molecular target as the precursor to microRNA-21 (pre-miR-21). Through a detailed comparison with other known pre-miR-21 targeting agents, this document offers supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to aid in research and development efforts.

Executive Summary

This compound has been identified as a potent binder of pre-miR-21, effectively inhibiting its processing by the Dicer enzyme into the mature, oncogenic miR-21.[1][2][3] This targeted action leads to the upregulation of tumor suppressor genes, such as PDCD4 and PTEN, and a subsequent reduction in cancer cell proliferation.[1][2] This guide compares the performance of bPGN with other members of the prodigiosin (B1679158) family and alternative small molecules that also target pre-miR-21, providing a clear overview of the current landscape of pre-miR-21 inhibitors.

Comparative Performance of pre-miR-21 Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinity to pre-miR-21 and their impact on cancer cell viability.

Table 1: Binding Affinity to pre-miR-21

CompoundClassBinding Affinity (Kd)Method
This compound (bPGN) Prodigiosin0.41 µMIntrinsic Fluorescence
ObatoclaxProdigiosin0.09 µMIntrinsic Fluorescence
ProdigiosinProdigiosin0.16 µMIntrinsic Fluorescence
Cyclic PeptidePeptidomimetic200 nMNot Specified[4]
Azobenzene Compound 2AzobenzeneNot Reported (EC50 = 2 µM for reporter activity)Cellular Reporter Assay[5]
Small Molecule 52Drug-like Small Moleculemid-nanomolarNot Specified[6][7]

Table 2: Anti-proliferative Activity (GI50) in HCT-116 Colon Cancer Cells

CompoundClassGI50Method
This compound (bPGN) Prodigiosin0.05 µMXTT Cell Viability Assay[1]
ObatoclaxProdigiosin0.03 µMXTT Cell Viability Assay[1]
ProdigiosinProdigiosin0.04 µMXTT Cell Viability Assay[1]
Small Molecule 52Drug-like Small MoleculeReduces viability at 5 and 10 nmol/mlMTS Assay[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Dicer Cleavage Assay

This assay is crucial for determining the inhibitory effect of a compound on the processing of pre-miR-21 into mature miR-21 by the Dicer enzyme.

Materials:

  • Recombinant human Dicer enzyme

  • Synthetic pre-miR-21 (often fluorescently labeled)

  • Test compounds (e.g., this compound)

  • Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl2)

  • Nuclease-free water

  • Urea-polyacrylamide gel (e.g., 15%)

  • Gel loading buffer

  • Fluorescence imager

Procedure:

  • Prepare the Dicer reaction mixture by combining the Dicer reaction buffer, nuclease-free water, and the desired concentration of the test compound.

  • Add the synthetic pre-miR-21 to the reaction mixture.

  • Initiate the reaction by adding the recombinant Dicer enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a gel loading buffer containing a denaturing agent (e.g., formamide).

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA fragments by electrophoresis on a urea-polyacrylamide gel.

  • Visualize the results using a fluorescence imager. The inhibition of Dicer activity is observed as a decrease in the amount of mature miR-21 product and a corresponding increase in the amount of unprocessed pre-miR-21.

Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression

This technique is used to quantify the levels of mature miR-21 and pre-miR-21 in cells treated with an inhibitor. TaqMan MicroRNA assays are a common method.[8][9][10][11][12]

Materials:

  • Total RNA isolated from treated and untreated cells

  • TaqMan MicroRNA Reverse Transcription Kit

  • TaqMan MicroRNA Assay for mature miR-21 and pre-miR-21

  • TaqMan Universal PCR Master Mix

  • Real-Time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • Prepare the RT reaction mix containing the total RNA sample, reverse transcription buffer, dNTPs, RNase inhibitor, MultiScribe™ Reverse Transcriptase, and the specific TaqMan MicroRNA Assay RT primer.

    • Incubate the reaction according to the manufacturer's protocol to convert the miRNA to cDNA.

  • Real-Time PCR:

    • Prepare the PCR reaction mix containing the cDNA from the RT step, TaqMan Universal PCR Master Mix, and the specific TaqMan MicroRNA Assay (which includes forward and reverse primers and a TaqMan probe).

    • Perform the real-time PCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target miRNA to an endogenous control (e.g., a small nucleolar RNA).

    • Calculate the relative expression of the miRNA using the ΔΔCt method.

Cell Viability Assay (MTT or XTT)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.[13][14][15][16]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 48-72 hours).

  • Add the MTT or XTT reagent to each well and incubate for a few hours. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the action of this compound.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri-miR-21 pri-miR-21 Drosha Drosha/DGCR8 pri-miR-21->Drosha Processing pre-miR-21 pre-miR-21 Drosha->pre-miR-21 pre-miR-21_cyto pre-miR-21 pre-miR-21->pre-miR-21_cyto Exportin-5 Dicer Dicer pre-miR-21_cyto->Dicer Processing mature_miR-21 mature miR-21 Dicer->mature_miR-21 RISC RISC Loading mature_miR-21->RISC Tumor_Suppressors Tumor Suppressor mRNAs (e.g., PDCD4, PTEN) RISC->Tumor_Suppressors Targets mRNA_degradation mRNA Degradation / Translational Repression Tumor_Suppressors->mRNA_degradation bPGN Butylcycloheptyl- prodigiosin bPGN->pre-miR-21_cyto Binds & Inhibits Processing Start Hypothesis: bPGN targets pre-miR-21 Binding_Assay In Vitro Binding Assay (e.g., Intrinsic Fluorescence) Start->Binding_Assay Step 1 Dicer_Assay In Vitro Dicer Cleavage Assay Binding_Assay->Dicer_Assay Step 2 Cellular_Assay Cellular Assays (qRT-PCR for miR-21 levels) Dicer_Assay->Cellular_Assay Step 3 Phenotypic_Assay Phenotypic Assays (Cell Proliferation) Cellular_Assay->Phenotypic_Assay Step 4 Target_Gene_Analysis Target Gene Expression Analysis (e.g., Western Blot for PDCD4/PTEN) Phenotypic_Assay->Target_Gene_Analysis Step 5 Conclusion Conclusion: bPGN binds pre-miR-21 and inhibits its function Target_Gene_Analysis->Conclusion bPGN This compound pre-miR-21 pre-miR-21 bPGN->pre-miR-21 Binds to Dicer Dicer Processing bPGN->Dicer Inhibits pre-miR-21->Dicer is a substrate for mature_miR-21 Mature miR-21 Levels Dicer->mature_miR-21 Leads to decreased Tumor_Suppressors Tumor Suppressor Protein Levels (PDCD4, PTEN) mature_miR-21->Tumor_Suppressors Leads to increased Cell_Proliferation Cancer Cell Proliferation Tumor_Suppressors->Cell_Proliferation Leads to decreased

References

In vivo validation of Butylcycloheptylprodigiosin efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of prodigiosins, with a focus on anticancer and immunosuppressive activities, benchmarked against established therapeutic agents. Due to the limited specific data on Butylcycloheptylprodigiosin, this guide will focus on the more broadly studied prodigiosin (B1679158).

Prodigiosins, a family of natural red pigments produced by bacteria such as Serratia marcescens, have garnered significant interest for their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1] This guide synthesizes available in vivo data from animal models to evaluate the therapeutic potential of prodigiosin in comparison to standard-of-care drugs, Doxorubicin for cancer and Cyclosporine A for immunosuppression.

Anticancer Efficacy: Prodigiosin vs. Doxorubicin

Prodigiosin has demonstrated notable anticancer effects in various preclinical animal models. These effects are often attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] The following table summarizes the quantitative in vivo anticancer efficacy of prodigiosin compared to the widely used chemotherapy drug, Doxorubicin.

CompoundAnimal ModelCancer TypeDosageEfficacyReference
Prodigiosin MiceLung Cancer (metastasis model)5 mg/kg (intraperitoneal)53% decrease in metastatic nodules[4]
Prodigiosin Nude MiceChoriocarcinoma (JEG3 xenograft)50, 100, 250 µg/kgSignificant, dose-dependent tumor growth inhibition[2]
Prodigiosin Nude MiceProstate Cancer (PC3 xenograft)50, 100, 250 µg/kgSignificant, dose-dependent tumor growth inhibition[2]
Doxorubicin BALB/c MiceBreast Cancer (4T1 xenograft)5 mg/kg55.90 ± 2.58% tumor inhibition rate[5]
Doxorubicin BALB/c MiceBreast Cancer (4T1 orthotopic)4 mg/kg and 8 mg/kg (i.p., once a week)Dose-dependent inhibition of primary tumor growth[6]

Immunosuppressive Efficacy: Prodigiosin vs. Cyclosporine A

Prodigiosins have also been investigated for their immunosuppressive properties, which could be beneficial in preventing organ transplant rejection. The data below compares the efficacy of prodigiosin with Cyclosporine A, a standard immunosuppressant, in animal allograft models.

CompoundAnimal ModelTransplant TypeDosageEfficacyReference
Prodigiosin Not SpecifiedNot Specified10 and 30 mg/kgEffective and non-toxic dosages for immunosuppression[2]
Cyclosporine A Lewis RatsBrown Norway Rat Heart10 mg/kg (subcutaneous)Mean survival time of 8.25 ± 0.25 days (vs. 5.5 ± 0.5 days for control)[7]
Cyclosporine A RatsKidney Allograft5.0 mg/kg (microemulsion)Long-term allograft survival (≥100 days)[8]
Cyclosporine A Lewis RatsBrown Norway Rat Heart5 mg/kg/day (with Melatonin)Mean survival time of 31.6 ± 2.4 days[9]
Control (untreated) Lewis RatsBrown Norway Rat Heart-Mean survival time of 5.8 ± 1.2 days[9]

Signaling Pathways and Mechanism of Action

Prodigiosin exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis in cancer cells.

Prodigiosin-Induced Apoptosis Signaling Pathway

Prodigiosin triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. It can induce the production of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades.[10] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins belonging to the IAP (Inhibitor of Apoptosis Protein) family.[2]

prodigiosin_apoptosis Prodigiosin Prodigiosin ROS Reactive Oxygen Species (ROS) Prodigiosin->ROS Mitochondria Mitochondria Prodigiosin->Mitochondria IAP IAP Family (XIAP, cIAP-1, cIAP-2) Inhibition Prodigiosin->IAP ROS->Mitochondria Bax Bax activation Mitochondria->Bax Caspase9 Caspase-9 activation Bax->Caspase9 IAP->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Prodigiosin-induced apoptosis pathway.

Involvement of mTOR and ERK Signaling

Prodigiosin has also been shown to inhibit the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) signaling pathways.[10][11] These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, prodigiosin can halt the cell cycle and promote apoptosis.

prodigiosin_mTOR_ERK Prodigiosin Prodigiosin mTOR mTOR Pathway Prodigiosin->mTOR ERK ERK Pathway Prodigiosin->ERK CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to ERK->CellGrowth ERK->Apoptosis inhibition leads to

Caption: Prodigiosin's inhibition of mTOR and ERK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the in vivo models cited in this guide.

Subcutaneous Xenograft Mouse Model for Anticancer Drug Testing

This model is widely used to assess the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.

xenograft_workflow cluster_prep Preparation cluster_injection Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Counting CellCulture->CellHarvest CellSuspension 3. Resuspend Cells in Matrigel/PBS CellHarvest->CellSuspension AnimalPrep 4. Anesthetize Immunodeficient Mice CellSuspension->AnimalPrep Injection 5. Subcutaneous Injection of Cells AnimalPrep->Injection TumorGrowth 6. Monitor Tumor Growth Injection->TumorGrowth Treatment 7. Administer Drug (e.g., Prodigiosin, Doxorubicin) TumorGrowth->Treatment Measurement 8. Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint 9. Euthanize & Excise Tumor Measurement->Endpoint Analysis 10. Histological & Molecular Analysis Endpoint->Analysis heart_transplant_workflow DonorPrep 1. Anesthetize Donor Rat & Harvest Heart Transplantation 3. Anastomose Donor Aorta to Recipient Abdominal Aorta & Donor Pulmonary Artery to Recipient Vena Cava DonorPrep->Transplantation RecipientPrep 2. Anesthetize Recipient Rat & Prepare Abdominal Vessels RecipientPrep->Transplantation Reperfusion 4. Reperfuse Graft Transplantation->Reperfusion Treatment 5. Administer Immunosuppressant (e.g., Cyclosporine A) or Vehicle Reperfusion->Treatment Monitoring 6. Monitor Graft Function (e.g., Palpation, ECG) Treatment->Monitoring Endpoint 7. Define Rejection Endpoint (Cessation of Heartbeat) Monitoring->Endpoint Analysis 8. Histological Analysis of Explanted Graft Endpoint->Analysis

References

Butylcycloheptylprodigiosin: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anti-cancer therapeutics, the prodigiosin (B1679158) family of natural pigments has garnered significant attention for its potent cytotoxic and pro-apoptotic activities. Among these, Butylcycloheptylprodigiosin has emerged as a promising candidate due to its demonstrated selectivity in targeting malignant cells while exhibiting lower toxicity towards their normal counterparts. This guide provides a comparative assessment of this compound's selectivity for cancer cells over normal cells, supported by available experimental data and methodologies.

Comparative Cytotoxicity: A Quantitative Overview

The selectivity of an anti-cancer agent is a critical determinant of its therapeutic window. This is often quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

While comprehensive data specifically for this compound across a wide panel of cancer and normal cell lines is still emerging, studies on closely related prodigiosins provide valuable insights into the potential selectivity of this compound family. The following table summarizes available IC50 values for prodigiosin and its analogues against various human cancer and normal cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Normal Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
Cycloheptylprodigiosin (S-1) NCI-H1299Non-small cell lung cancer0.085Not Reported---[1]
NCI-H460Non-small cell lung cancerNot Reported----[1]
Prodigiosin HeLaCervical CancerNot ReportedNot Reported---
Hep-2Laryngeal CancerNot ReportedNot Reported---
MCF-7Breast Cancer5.1 µg/mLNot Reported---[2]
HL-60Promyelocytic Leukemia3.4 µg/mLNot Reported---[2]
Doxorubicin (Standard Chemotherapy) MCF-7Breast Cancer~8.64MCF-10ANormal Breast Epithelial~21.8~2.53[3]
HT-29Colon CancerNot ReportedMRC-5Normal Lung FibroblastNot ReportedNot Reported[3]

Experimental Protocols

The determination of cytotoxic activity is a fundamental step in the evaluation of potential anti-cancer compounds. The following are detailed methodologies for commonly employed assays cited in the assessment of prodigiosin cytotoxicity.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is a quantitative in vitro method to assess cell viability and the cytotoxic activity of a compound.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the control vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric method for the determination of cell viability in cytotoxicity assays.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Incubation: Plates are incubated for the desired duration.

  • CCK-8 Addition: CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of prodigiosins is attributed to their ability to modulate various cellular signaling pathways, often leading to apoptosis (programmed cell death) in cancer cells. Natural compounds are known to affect numerous critical cellular signaling pathways, including NF-κB, MAPK, Wnt, Notch, Akt, and p53, to induce cell death signals in cancerous cells while often sparing normal cells.[5]

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture compound_prep Compound Preparation (this compound) start->compound_prep seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or CCK-8) incubation->cytotoxicity_assay absorbance Measure Absorbance cytotoxicity_assay->absorbance data_analysis Calculate % Viability absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50 si Calculate Selectivity Index (SI) ic50->si end End si->end

Workflow for Cytotoxicity Assessment.

The following diagram illustrates a simplified overview of how a cytotoxic compound might induce apoptosis through the intrinsic pathway.

G cluster_pathway Apoptotic Signaling Pathway compound Butylcycloheptyl- prodigiosin mitochondria Mitochondria compound->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Simplified Intrinsic Apoptosis Pathway.

References

Safety Operating Guide

Safe Disposal of Butylcycloheptylprodigiosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Butylcycloheptylprodigiosin, a potent cytotoxic agent, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and related waste materials.

This compound, a member of the prodigiosin (B1679158) family, exhibits significant anticancer and antimicrobial properties.[1][2][3] Due to its cytotoxic nature, all materials that come into contact with it are considered hazardous and must be managed accordingly.[4][5][6]

Waste Segregation and Management

Proper segregation of waste is the first and most crucial step in the disposal process.[4][7] this compound waste is categorized as cytotoxic waste and should be separated from general laboratory trash. This waste stream is further divided into "trace" and "bulk" chemotherapy waste.

Waste CategoryDescriptionDisposal Container
Trace Cytotoxic Waste Items that are not visibly contaminated but have come into contact with this compound, such as empty vials, syringes, gloves, gowns, and labware.Puncture-proof containers specifically designated for trace chemotherapy waste, often yellow. Sharps must be placed in a designated sharps container.
Bulk Cytotoxic Waste Unused or expired this compound, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.Clearly labeled, leak-proof, and sealed containers, often black, designated for bulk chemotherapy waste. These are subject to more stringent disposal regulations.[4]

Experimental Protocol: Decontamination of Surfaces

Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated.

Materials:

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile, low-lint wipes

  • Appropriate hazardous waste container

Procedure:

  • Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[4]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any detergent residue.

  • Final Decontamination: With a fresh wipe, apply 70% IPA to the surface, again using a unidirectional motion.[4] Allow the surface to air dry completely.

Disposal Workflow

The following diagram illustrates the workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A Work with this compound B Trace Waste (e.g., empty vials, used PPE) A->B Segregate Immediately C Bulk Waste (e.g., unused compound, contaminated spill cleanup) A->C Segregate Immediately D Sharps (e.g., needles, contaminated glass) A->D Segregate Immediately E Yellow Trace Cytotoxic Waste Container B->E F Black Bulk Cytotoxic Waste Container C->F G Red Sharps Container D->G H Seal containers when 3/4 full E->H F->H G->H I Store in designated hazardous waste area H->I J Arrange for pickup by certified hazardous waste contractor I->J K Incineration or Chemical Neutralization J->K

This compound Waste Disposal Workflow

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes:

  • A disposable gown

  • Two pairs of chemotherapy-rated gloves

  • Eye protection (safety glasses or goggles)

  • A respirator, if there is a risk of aerosolization

Contaminated PPE must be disposed of as cytotoxic waste.[8]

Spill Management

In the event of a spill, the area should be immediately secured. A spill kit containing absorbent materials, cleaning agents, and appropriate PPE should be readily available. All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.

Disclaimer: This information provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

References

Essential Safety and Handling Guidelines for Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential safety and logistical information for handling Butylcycloheptylprodigiosin in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for handling novel chemical compounds of a similar nature.

Personal Protective Equipment (PPE)

The appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check for any signs of degradation before use.
Eyes Safety glasses or gogglesMust have side shields to protect against splashes.[1]
Body Laboratory coatA long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[2]
Respiratory Fume hood or respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge should be used.
Feet Closed-toe shoesSandals and other open-toed footwear are not permitted in the laboratory.[3][4]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Before handling the compound, ensure that the work area is clean and uncluttered.[5]

  • Locate the nearest safety shower and eyewash station and verify they are accessible and operational.

  • Read and understand the general laboratory safety guidelines.[2]

  • Prepare all necessary equipment and reagents before retrieving the this compound.

2. Handling:

  • Wear all required PPE as outlined in the table above.[6]

  • Conduct all manipulations of this compound, including weighing and preparing solutions, within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and your initials.

3. In Case of a Spill:

  • Immediately alert others in the laboratory.

  • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

  • For larger spills, evacuate the area and contact the laboratory safety officer.

  • Contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water.[7]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and prevent accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the sink.[5]

  • Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]

  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area 1. Prepare Clean Work Area locate_safety 2. Locate Safety Equipment prep_area->locate_safety don_ppe 3. Don Appropriate PPE locate_safety->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve spill SPILL OCCURS weigh->spill label_container 6. Label Container dissolve->label_container dissolve->spill decontaminate 7. Decontaminate Work Area label_container->decontaminate dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands alert Alert Others spill->alert evacuate Evacuate (if large spill) alert->evacuate Large Spill cleanup Clean Up (if trained) alert->cleanup Small Spill

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.